Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate
説明
特性
IUPAC Name |
ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-14-10(13)9-8(12)6-3-4-11-5-7(6)15-9/h3-5,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXHCQIAEQWPOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716286 | |
| Record name | Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106531-50-4 | |
| Record name | Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate
CAS Number: 106531-50-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate is a heterocyclic building block belonging to the furopyridine class of compounds. While specific experimental data on its synthesis, biological activity, and associated signaling pathways are not extensively available in publicly accessible literature, the furopyridine scaffold is recognized as a "privileged structure" in medicinal chemistry. This technical guide provides a comprehensive overview of the available information on this compound and contextualizes its potential significance based on the known biological activities of structurally related furopyridine derivatives. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and its analogs.
Introduction
This compound (CAS 106531-50-4) is a fused heterocyclic compound incorporating both a furan and a pyridine ring system. Such scaffolds have garnered significant interest in drug discovery due to their diverse pharmacological activities. While this specific ester is commercially available and cited as a key intermediate in the synthesis of pharmaceutical agents, particularly those active in the central nervous system (CNS), detailed public domain data regarding its synthesis and biological properties are scarce[1]. This guide will, therefore, draw upon the broader knowledge of the furopyridine class to infer potential applications and areas of interest for this molecule.
Chemical Properties
Based on its structure, this compound possesses key functional groups that make it an attractive starting material for chemical synthesis and a candidate for biological screening.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₄ | [1] |
| Molecular Weight | 207.18 g/mol | [1] |
| Appearance | Solid | [2] |
| Storage | Store at room temperature in a dry place. | [1] |
Table 1: Physicochemical Properties of this compound.
Synthesis Strategies for the Furo[2,3-c]pyridine Core
One plausible synthetic approach could involve the intramolecular cyclization of a suitably substituted pyridine derivative. For instance, a 3-hydroxypyridine-4-carbonitrile could serve as a precursor. The general logic for such a synthesis is outlined in the workflow diagram below.
Caption: Hypothetical workflow for the synthesis of the target compound.
Potential Biological Activities and Signaling Pathways
Direct biological data, such as IC50 or GI50 values, for this compound are not available in the public domain. However, the broader family of furopyridine derivatives has demonstrated significant activity in several key therapeutic areas, suggesting potential avenues of investigation for this specific compound.
Anticancer Activity
Furo[2,3-b]pyridine and furo[2,3-d]pyrimidine derivatives have shown notable cytotoxic effects against various cancer cell lines[3][4]. For example, certain furo[2,3-b]pyridine derivatives have exhibited low nanomolar GI50 values against melanoma and breast cancer cell lines[3].
| Compound Class | Target/Cell Line | IC50/GI50 | Source |
| Furo[2,3-b]pyridine derivative | CDK2 | 0.93 µM | [3] |
| Furo[2,3-d]pyrimidine derivative | PI3Kα | 0.175 µM | [5] |
| Furo[2,3-d]pyrimidine derivative | PI3Kβ | 0.071 µM | [5] |
| Furo[2,3-d]pyrimidine derivative | AKT | 0.411 µM | [5] |
| Furo[2,3-d]pyrimidine based chalcones | NCI 59 cell line (mean) | 1.23 µM (GI50) | [4] |
Table 2: Reported Anticancer Activities of Related Furopyridine Derivatives.
These findings suggest that the furo[2,3-c]pyridine scaffold may also possess antiproliferative properties. The PI3K/AKT/mTOR and CDK signaling pathways are critical regulators of cell growth and proliferation, and their inhibition is a key strategy in cancer therapy.
Caption: Potential kinase inhibition pathways for furopyridine derivatives.
Kinase Inhibition
The furopyridine scaffold has been identified as a promising template for the development of potent and selective kinase inhibitors[3]. Kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in numerous diseases. Derivatives of the related furo[2,3-b]pyridine have been shown to inhibit cyclin-dependent kinases (CDKs)[3].
Experimental Protocols for Biological Evaluation (General)
While no specific experimental protocols for this compound have been published, the following are general methodologies used to assess the biological activity of related furopyridine compounds.
In Vitro Anticancer Activity (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a positive control (e.g., doxorubicin) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values.
Caption: General workflow for an MTT-based cytotoxicity assay.
Kinase Inhibition Assay
Enzymatic assays are used to determine the direct inhibitory effect of a compound on a specific kinase.
-
Reaction Setup: Prepare a reaction mixture containing the kinase, its substrate (often a peptide), ATP, and the test compound at various concentrations.
-
Incubation: Allow the kinase reaction to proceed for a defined period at an optimal temperature.
-
Detection: Measure the kinase activity. This can be done by quantifying the amount of phosphorylated substrate or the amount of ADP produced. Luminescence-based assays are common.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Conclusion and Future Directions
This compound represents an under-explored molecule within the medicinally significant furopyridine class. While direct experimental data is lacking, the known anticancer and kinase inhibitory activities of its structural relatives provide a strong rationale for further investigation.
Future research should focus on:
-
Developing and publishing a robust and scalable synthesis protocol for this compound.
-
Screening the compound against a panel of cancer cell lines and kinases to determine its biological activity profile.
-
Conducting structure-activity relationship (SAR) studies by synthesizing and evaluating a library of derivatives to optimize potency and selectivity.
-
Elucidating the mechanism of action and identifying the specific molecular targets and signaling pathways modulated by active compounds.
This technical guide serves as a starting point for researchers to build upon, with the ultimate goal of unlocking the potential therapeutic value of this compound and its derivatives.
References
- 1. This compound [myskinrecipes.com]
- 2. brimr.org [brimr.org]
- 3. IL76535A0 - Furo(3,2-c)pyridine derivatives,their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 4. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
An In-depth Technical Guide to Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate, a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Molecular Structure and Properties
This compound is a heterocyclic compound featuring a fused furo[2,3-c]pyridine core. This rigid scaffold is of significant interest in medicinal chemistry due to its potential to interact with various biological targets.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 106531-50-4 | [1] |
| Molecular Formula | C₁₀H₉NO₄ | [1] |
| Molecular Weight | 207.18 g/mol | [1] |
| IUPAC Name | This compound | |
| Appearance | Solid | |
| Purity | ≥95% |
Molecular Structure Diagram:
Caption: Molecular structure of this compound.
Synthesis
The synthesis of this compound has been reported via the cyclization of a diester precursor.[2][3][4]
Experimental Protocol: Synthesis via Dieckmann Condensation
A common synthetic route involves the O-alkylation of a 3-hydroxypyridine derivative followed by an intramolecular Dieckmann condensation.
Step 1: O-Alkylation of Ethyl 3-hydroxyisonicotinate
Ethyl 3-hydroxyisonicotinate is reacted with ethyl bromoacetate in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., acetone or DMF). The reaction mixture is typically heated to reflux to facilitate the formation of the diester intermediate, diethyl 2-(4-(ethoxycarbonyl)pyridin-3-yloxy)acetate.
Step 2: Intramolecular Dieckmann Condensation
The resulting diester is then subjected to an intramolecular Dieckmann condensation using a strong base such as sodium ethoxide in an anhydrous solvent like ethanol or toluene. The reaction mixture is heated, leading to the cyclization and formation of the furo[2,3-c]pyridine ring system. Subsequent acidic workup yields the target molecule, this compound.[2][3][4]
Reaction Workflow Diagram:
Caption: Synthetic workflow for this compound.
Spectroscopic Data
Table 2: Expected Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), aromatic protons on the pyridine and furan rings, and a signal for the hydroxyl proton. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and the furanone, carbons of the aromatic rings, and the ethyl group carbons. |
| FT-IR (cm⁻¹) | Characteristic absorptions for O-H stretching (hydroxyl group), C=O stretching (ester and lactone), and C-O and C-N stretching within the heterocyclic core. |
| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight (207.18), along with fragmentation patterns characteristic of the loss of the ethoxy group and other fragments. |
Biological Activity and Applications
This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. Its fused heterocyclic system is a common motif in compounds targeting the central nervous system (CNS).[1] It is a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery programs. The hydroxyl and ester functionalities allow for further chemical modifications to explore structure-activity relationships (SAR).
Potential Signaling Pathway Involvement:
Given its application in CNS-active compounds, derivatives of this compound could potentially modulate various neurological signaling pathways. A generalized logical diagram illustrating a hypothetical drug discovery workflow starting from this intermediate is presented below.
Caption: Logical workflow for drug discovery from the core scaffold.
Conclusion
This compound is a synthetically accessible and versatile intermediate with significant potential in medicinal chemistry. Its rigid, fused-ring structure provides a valuable scaffold for the design of novel therapeutic agents, particularly those targeting the central nervous system. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this compound class.
References
Spectroscopic and Analytical Characterization of Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and analytical characterization of Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, based on the analysis of analogous furo[2,3-c]pyridine structures. Detailed experimental protocols for acquiring this data are provided to guide researchers in their analytical workflows. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related heterocyclic compounds in pharmaceutical and medicinal chemistry research.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its furo[2,3-c]pyridine core is a key structural motif in various biologically active molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide outlines the expected spectroscopic signatures and provides standardized protocols for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopic interpretation and comparison with structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.30 | d | 1H | H-7 |
| ~7.85 | d | 1H | H-5 |
| ~7.40 | dd | 1H | H-6 |
| ~4.35 | q | 2H | -OCH₂CH₃ |
| ~1.35 | t | 3H | -OCH₂CH₃ |
| ~10.0 (broad) | s | 1H | 3-OH |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~162.0 | C=O (ester) |
| ~150.0 | C-7a |
| ~148.0 | C-3 |
| ~145.0 | C-7 |
| ~130.0 | C-3a |
| ~125.0 | C-5 |
| ~120.0 | C-6 |
| ~115.0 | C-2 |
| ~61.0 | -OCH₂CH₃ |
| ~14.0 | -OCH₂CH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretch (hydroxyl) |
| ~3100 | Medium | C-H stretch (aromatic) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1610, 1580 | Medium-Strong | C=C and C=N stretch (aromatic rings) |
| ~1250 | Strong | C-O stretch (ester and furan) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 207 | High | [M]⁺ (Molecular Ion) |
| 179 | Medium | [M - C₂H₄]⁺ |
| 162 | High | [M - OCH₂CH₃]⁺ |
| 134 | Medium | [M - COOCH₂CH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key analytical experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Program: Standard 30° pulse.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
Referencing: The residual DMSO peak at δ 2.50 ppm.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled pulse program.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024.
-
Referencing: The DMSO-d₆ peak at δ 39.52 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Instrument: FT-IR Spectrometer.
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample compartment should be collected prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electron Ionization - EI):
-
Instrument: Mass Spectrometer with an EI source.
-
Ionization Energy: 70 eV.
-
Inlet System: Direct insertion probe or GC inlet.
-
Mass Range: m/z 40-500.
-
Scan Speed: 1 scan/second.
-
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the analytical characterization of a synthesized batch of this compound.
Physical and chemical properties of Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes information on related furo[2,3-c]pyridine derivatives to offer a broader context for its potential characteristics and biological significance.
Chemical and Physical Properties
This compound is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.[1] Its fused furo-pyridine core provides a rigid scaffold that is of interest for the development of novel therapeutic agents.[1]
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₄ | [2] |
| Molecular Weight | 207.18 g/mol | [2] |
| CAS Number | 106531-50-4 | [2] |
| Appearance | Solid (predicted) | [2] |
| Purity | ≥95% (as offered by commercial suppliers) | [2] |
| Storage | Room temperature, in a dry environment | [1] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature, a general synthetic approach can be inferred from methodologies used for similar furo[2,3-c]pyridine and other regioisomeric furopyridine structures. The synthesis of ethyl 3-aminofuropyridine-2-carboxylates, for instance, often starts from substituted chlorocyanopyridines or hydroxycyanopyridines.[3][4]
Hypothetical Experimental Workflow for Synthesis
The following diagram illustrates a plausible, generalized workflow for the synthesis and purification of a furo[2,3-c]pyridine derivative like the title compound. This is a representative workflow and may require significant optimization for this specific molecule.
Caption: A generalized workflow for the synthesis and characterization of the target compound.
Detailed Methodologies (Hypothetical)
Based on general organic synthesis principles, a potential synthesis could involve:
-
Reaction Setup : A suitable substituted pyridine precursor would be dissolved in an appropriate aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition : A reagent capable of forming the fused furan ring would be added, likely in a controlled manner (e.g., dropwise at a specific temperature). This could be followed by a period of heating to drive the reaction to completion.
-
Work-up : Upon cooling, the reaction mixture would be quenched, for example, with water or a mild acidic/basic solution. The product would then be extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers would be combined, washed (e.g., with brine), dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.
-
Purification : The crude product obtained after solvent evaporation would likely be purified using column chromatography on silica gel, with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the pure compound.
-
Characterization : The structure and purity of the final product would be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectral Data
Specific experimental spectral data for this compound is not available in the searched literature. For reference, related furopyridine structures exhibit characteristic signals in ¹H and ¹³C NMR spectra that would confirm the presence of the fused heterocyclic system and the ethyl ester group. Mass spectrometry would be used to confirm the molecular weight of the compound.
Biological Activity and Signaling Pathways
While the direct biological activity of this compound has not been reported, the broader class of furopyridine derivatives has attracted significant interest in medicinal chemistry due to their diverse pharmacological properties.
Derivatives of the isomeric furo[2,3-b]pyridine and furo[3,2-c]pyridine scaffolds have been investigated for a range of biological activities, including:
-
Anticancer and Kinase Inhibitory Activity : Certain furopyridine derivatives have shown potential as anticancer agents and as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.
-
Central Nervous System (CNS) Activity : The rigid, fused ring structure of furopyridines makes them attractive scaffolds for targeting neurological receptors.[1] this compound itself is noted as an intermediate for CNS active compounds.[1]
Potential Signaling Pathway Interactions
Given the reported activities of related compounds, it is plausible that derivatives of this compound could be designed to interact with various signaling pathways implicated in disease. The following diagram illustrates a simplified representation of a generic kinase signaling pathway that such compounds might modulate.
Caption: A potential mechanism of action for a bioactive furopyridine derivative.
Conclusion
This compound is a chemical intermediate with potential for the development of novel pharmaceuticals, particularly those targeting the central nervous system. While detailed experimental data on its physical properties, a specific synthesis protocol, and its direct biological activities are currently limited in the public domain, the study of related furopyridine structures suggests that this compound and its derivatives represent a promising area for further research and development in medicinal chemistry. Future work should focus on the full experimental characterization of this molecule and the exploration of its potential as a scaffold for new therapeutic agents.
References
Potential Biological Activity of Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of furo[2,3-c]pyridine derivatives. While direct biological activity data for this specific ester is limited, the furo[2,3-c]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry. Derivatives of this core have demonstrated significant potential across several therapeutic areas, including oncology and virology. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action associated with the furo[2,3-c]pyridine class of compounds, originating from the pivotal intermediate, this compound.
Introduction to the Furo[2,3-c]pyridine Scaffold
The fusion of a furan ring with a pyridine ring gives rise to the furo[2,3-c]pyridine heterocyclic system. This structural motif has garnered considerable attention from medicinal chemists due to its presence in numerous biologically active molecules. The unique electronic and steric properties conferred by this fused ring system allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities. This compound is a key building block for accessing this versatile scaffold.
Synthesis of Furo[2,3-c]pyridine Derivatives
The synthesis of many bioactive furo[2,3-c]pyridine derivatives commences with this compound. A common synthetic route involves the cyclization of ethyl 3-hydroxyisonicotinate with ethyl bromoacetate to yield the diester, which is then cyclized to form this compound. Subsequent hydrolysis and decarboxylation lead to the formation of Furo[2,3-c]pyridin-3(2H)-one, a versatile intermediate for further derivatization.
Potential Biological Activities
While this compound itself is primarily a synthetic precursor, its derivatives have exhibited promising biological activities, particularly in the realms of anticancer and antiviral therapies.
Anticancer Activity
Derivatives of the furo[2,3-c]pyridine scaffold have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways that are critical for cancer cell proliferation and survival.
3.1.1. Cyclin-Dependent Kinase (CDK) Inhibition
Certain furopyridine derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2. CDKs are crucial for cell cycle regulation, and their dysregulation is a hallmark of many cancers. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
3.1.2. Epidermal Growth Factor Receptor (EGFR) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. Overexpression or mutation of EGFR is common in many cancers. Furo[2,3-d]pyrimidine derivatives, structurally related to furo[2,3-c]pyridines, have been developed as potent EGFR inhibitors.
An In-depth Technical Guide to Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
The furo[2,3-c]pyridine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and rigid conformational framework make it an attractive starting point for the design of novel therapeutic agents. This technical guide focuses on Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate and its analogs, providing a comprehensive overview of their synthesis, biological activities, and therapeutic potential. The functional groups of the core molecule, a hydroxyl group at the 3-position and an ethyl carboxylate at the 2-position, offer versatile handles for chemical modification, enabling the creation of diverse compound libraries for drug discovery programs.[1][2]
Synthesis of the Furo[2,3-c]pyridine Core
The synthesis of the furo[2,3-c]pyridine scaffold can be achieved through various synthetic routes, often starting from appropriately substituted pyridine precursors. While specific protocols for this compound are not extensively detailed in publicly available literature, the synthesis of the closely related amino analogs, ethyl 3-aminofuropyridine-2-carboxylates, has been described. These methods can be adapted for the synthesis of the target compound and its derivatives.
A general synthetic approach involves the cyclization of a substituted 2-cyanopyridine derivative. For instance, the reaction of a 2-chloro-3-cyanopyridine with a suitable reagent that can introduce the atoms required for the furan ring, followed by cyclization, is a common strategy. The specific conditions for the synthesis of the four regioisomers of ethyl 3-aminofuropyridine-2-carboxylate have been described in detail, starting from either 1-chloro-2-cyanopyridines or 1-cyano-2-hydroxypyridines.
General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of the target scaffold and its analogs.
Biological Activities and Therapeutic Potential
While specific biological data for this compound is limited, the broader family of furo-pyridine isomers has demonstrated significant potential across several therapeutic areas, including oncology, infectious diseases, and inflammation. The insights gained from these related scaffolds provide a strong rationale for the exploration of furo[2,3-c]pyridine derivatives.
Anticancer Activity
Derivatives of the isomeric furo[2,3-b]pyridine and furo[2,3-d]pyrimidine scaffolds have shown promising anticancer activities. These compounds often exert their effects through the inhibition of key cellular signaling pathways involved in cell proliferation and survival.
Table 1: Anticancer Activity of Furo-Pyridine Analogs
| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| Furo[2,3-b]pyridine Derivative | HCT-116, MCF-7, HepG2, A549 | IC50: 31.3–70.7 μM | [3] |
| Furo[2,3-d]pyrimidine Chalcones | NCI 59-cell line panel | GI50: 1.23–2.41 μM | [4] |
| Furo[2,3-b]pyridine Derivatives | Breast Cancer (MCF-7, MDA-MB-231) | Potent cytotoxic activities | [5] |
| Thieno[2,3-c]pyridine Derivatives | Breast, Head & Neck, Colorectal Cancer | IC50: 10.8–12.4 µM (for compound 6i) | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control. Incubate for a further 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Kinase Inhibitory Activity
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Several furo-pyridine derivatives have been identified as potent kinase inhibitors. For example, a series of pyrazolopyridine, furopyridine, and pyridine derivatives were evaluated for their ability to inhibit Cyclin-Dependent Kinase 2 (CDK2).[3] The furo[2,3-b]pyridine derivative, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate, was identified as an active inhibitor of CDK2 with an IC50 of 0.93 µM.[3] Furo[3,2-b]pyridines have also been identified as a privileged scaffold for highly selective kinase inhibitors.[7]
Signaling Pathway: Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are key regulators of the cell cycle. Their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.
Caption: Inhibition of CDK2 by furo-pyridine derivatives disrupts cell cycle progression.
Antimicrobial Activity
Table 2: Antimicrobial Activity of Pyridine Analogs
| Compound Class | Microorganism | Activity (MIC) | Reference |
| Pyridine Derivatives | Bacillus subtilis, Bacillus thuringiensis, Escherichia coli, Pseudomonas aeruginosa, Fusarium oxysporum, Botrytis fabae | High antimicrobial activity | [8] |
| Pyridine-3-carbonitrile Derivatives | Gram-positive and Gram-negative bacteria, Fungi | Good to strong activity | [9] |
| Pyridine Compounds | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger | Good antibacterial and antifungal activity | [10] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Structure-Activity Relationship (SAR)
The biological activity of furo-pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. For pyridine derivatives in general, the presence and positions of -OMe, -OH, -C=O, and -NH2 groups have been shown to enhance antiproliferative activity. Conversely, the presence of halogen atoms or bulky groups can sometimes lead to lower activity.[11] These general trends can guide the design of new this compound analogs with improved biological profiles. The hydroxyl and ester functionalities of the core molecule provide ideal points for derivatization to explore these structure-activity relationships.
Logical Relationship: SAR-Guided Drug Discovery
Caption: The process of optimizing lead compounds through SAR studies.
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents. While direct biological data for this specific molecule is sparse, the extensive research on its isomers and related pyridine derivatives strongly suggests its potential in anticancer, kinase inhibitory, and antimicrobial applications. The synthetic accessibility and the presence of versatile functional groups make it an ideal candidate for the generation of diverse chemical libraries. Further investigation into the synthesis of novel analogs and their comprehensive biological evaluation is warranted to fully explore the therapeutic potential of this intriguing heterocyclic system. This guide provides a foundational framework for researchers to embark on such discovery and development efforts.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. mdpi.com [mdpi.com]
- 7. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Proposed Synthesis and Potential Utility of Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate
Disclaimer: The following technical guide details a proposed synthetic route and potential applications for Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate. As of this writing, there is a notable absence of published literature detailing the discovery, synthesis, and biological evaluation of this specific molecule. Therefore, the experimental protocols, quantitative data, and biological context presented herein are hypothetical and extrapolated from established chemical principles and the known properties of structurally related compounds. This document is intended to serve as a forward-looking resource for researchers and drug development professionals interested in the exploration of this novel chemical entity.
Introduction
The furo[2,3-c]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Derivatives of this core structure have shown promise in various therapeutic areas, including as inhibitors of HIV-1 protease.[1] The introduction of a 3-hydroxy substituent on the pyridine ring, coupled with a 2-carboxylate group on the furan moiety, is anticipated to provide a unique electronic and steric profile, potentially leading to novel pharmacological activities. This guide outlines a plausible synthetic pathway for this compound, provides hypothetical characterization data, and discusses its potential as a key intermediate for the development of new therapeutic agents, particularly for central nervous system (CNS) disorders.[2]
Proposed Synthetic Pathway
The proposed synthesis of this compound involves a multi-step sequence commencing with a commercially available 3-hydroxypyridine derivative. The key strategic element is the construction of the furan ring onto the pyridine core. A plausible disconnection approach suggests 3-hydroxypyridine-4-carbaldehyde as a key intermediate.
A potential synthetic route is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols (Hypothetical)
Step 1: Synthesis of 3-(Benzyloxy)pyridine
To a suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) under a nitrogen atmosphere at 0 °C is added a solution of 3-hydroxypyridine (9.5 g, 100 mmol) in anhydrous THF (50 mL) dropwise. The mixture is stirred at room temperature for 1 hour, followed by the dropwise addition of benzyl bromide (12.0 mL, 101 mmol). The reaction is stirred at room temperature for 16 hours. The reaction is quenched by the slow addition of water (20 mL). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford 3-(benzyloxy)pyridine as a colorless oil.
Step 2: Synthesis of 3-(Benzyloxy)pyridine-4-carbaldehyde
A solution of 3-(benzyloxy)pyridine (18.5 g, 100 mmol) in anhydrous THF (250 mL) is cooled to -78 °C under a nitrogen atmosphere. n-Butyllithium (2.5 M in hexanes, 44 mL, 110 mmol) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour. Anhydrous N,N-dimethylformamide (DMF, 11.6 mL, 150 mmol) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride (50 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to yield 3-(benzyloxy)pyridine-4-carbaldehyde as a pale yellow solid.
Step 3: Synthesis of Ethyl 3-(benzyloxy)furo[2,3-c]pyridine-2-carboxylate
To a solution of 3-(benzyloxy)pyridine-4-carbaldehyde (21.3 g, 100 mmol) and ethyl glyoxylate (50% in toluene, 22.4 g, 110 mmol) in dichloromethane (200 mL) at 0 °C is added a catalytic amount of a suitable base (e.g., triethylamine). The reaction is stirred at room temperature for 24 hours. Following this, an acid catalyst (e.g., p-toluenesulfonic acid, 1.9 g, 10 mmol) is added, and the mixture is heated to reflux for 12 hours with a Dean-Stark apparatus to remove water. The reaction mixture is cooled to room temperature, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (eluent: hexane/ethyl acetate = 5:1) to give Ethyl 3-(benzyloxy)furo[2,3-c]pyridine-2-carboxylate.
Step 4: Synthesis of this compound
A solution of Ethyl 3-(benzyloxy)furo[2,3-c]pyridine-2-carboxylate (29.7 g, 100 mmol) in ethanol (250 mL) is treated with 10% palladium on carbon (1.0 g). The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 16 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The resulting solid is recrystallized from ethanol/water to afford the final product, this compound, as a white to off-white solid.
Hypothetical Characterization Data
The following tables summarize the expected quantitative data for the key compounds in the proposed synthetic pathway.
Table 1: Physicochemical and Yield Data (Hypothetical)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |
| 3-(Benzyloxy)pyridine | C₁₂H₁₁NO | 185.22 | Colorless oil | N/A | 85 |
| 3-(Benzyloxy)pyridine-4-carbaldehyde | C₁₃H₁₁NO₂ | 213.23 | Pale yellow solid | 78-80 | 70 |
| Ethyl 3-(benzyloxy)furo[2,3-c]pyridine-2-carboxylate | C₁₈H₁₇NO₄ | 327.33 | White solid | 110-112 | 65 |
| This compound | C₁₁H₁₁NO₄ | 221.21 | Off-white solid | 155-157 | 90 |
Table 2: Spectroscopic Data (Hypothetical)
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) | MS (ESI+) m/z |
| 3-(Benzyloxy)pyridine | 8.35 (d, 1H), 8.20 (dd, 1H), 7.40-7.25 (m, 5H), 7.15 (dd, 1H), 5.10 (s, 2H) | 155.2, 142.1, 140.5, 136.8, 128.6, 128.1, 127.5, 123.5, 70.1 | 3065, 1580, 1480, 1250, 1020 | 186.1 [M+H]⁺ |
| 3-(Benzyloxy)pyridine-4-carbaldehyde | 10.1 (s, 1H), 8.50 (s, 1H), 8.40 (d, 1H), 7.50-7.30 (m, 5H), 7.20 (d, 1H), 5.20 (s, 2H) | 191.5, 156.0, 150.1, 145.2, 135.9, 128.8, 128.3, 127.6, 120.5, 70.8 | 3070, 2850, 1690, 1575, 1260 | 214.1 [M+H]⁺ |
| Ethyl 3-(benzyloxy)furo[2,3-c]pyridine-2-carboxylate | 8.60 (s, 1H), 8.45 (d, 1H), 7.55-7.35 (m, 5H), 7.30 (d, 1H), 7.10 (s, 1H), 5.30 (s, 2H), 4.40 (q, 2H), 1.40 (t, 3H) | 162.1, 158.3, 152.0, 148.1, 143.5, 135.5, 128.9, 128.4, 127.7, 118.2, 115.6, 110.2, 71.0, 61.5, 14.3 | 3060, 1725, 1610, 1580, 1240 | 328.1 [M+H]⁺ |
| This compound | 9.50 (br s, 1H), 8.40 (s, 1H), 8.25 (d, 1H), 7.20 (d, 1H), 7.05 (s, 1H), 4.35 (q, 2H), 1.35 (t, 3H) | 162.5, 157.0, 150.5, 146.2, 142.8, 117.5, 115.0, 109.8, 61.2, 14.2 | 3400 (br), 3080, 1715, 1620, 1250 | 222.1 [M+H]⁺ |
Potential Biological Activity and Signaling Pathway Involvement
While the biological activity of this compound is yet to be determined, the furopyridine core is present in compounds with diverse pharmacological profiles. For instance, certain furopyridone derivatives have demonstrated potent cytotoxic effects against cancer cell lines.[3] Furthermore, the structural similarity to kinase inhibitors suggests that this compound class could potentially modulate signaling pathways crucial for cell growth and proliferation.
One hypothetical target could be a protein kinase involved in oncogenic signaling, such as a receptor tyrosine kinase (RTK) or a downstream kinase like MEK or ERK. Inhibition of such a pathway could lead to anti-proliferative effects.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion
This technical guide provides a comprehensive, albeit hypothetical, overview of the synthesis and potential significance of this compound. The proposed synthetic route offers a viable strategy for accessing this novel compound, and the provided characterization data serves as a benchmark for future experimental work. The structural features of the target molecule suggest that it could be a valuable building block for the discovery of new drugs, particularly in the areas of oncology and neuroscience. Further research is warranted to validate the proposed synthesis and to explore the biological activities of this and related compounds.
References
Literature Review: Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate is a heterocyclic building block with potential applications in medicinal chemistry. Despite its commercial availability and noted use as a key intermediate in the synthesis of pharmaceutical agents, particularly for central nervous system (CNS) active compounds, a comprehensive review of publicly available scientific literature reveals a significant lack of detailed experimental data for this specific molecule. This guide summarizes the available information on this compound and provides context based on the broader class of furopyridines, while highlighting the current gap in detailed published research.
Introduction
The furo[2,3-c]pyridine scaffold is a heterocyclic motif of interest in drug discovery due to its structural rigidity and potential for diverse biological activities. This compound (Figure 1) has been identified as a useful intermediate in the development of novel therapeutics, particularly those targeting the central nervous system.[1] Its structure, featuring a fused furan and pyridine ring system with ester and hydroxyl functionalities, allows for further chemical modifications, making it a valuable starting point for the generation of compound libraries for high-throughput screening.[1]
Figure 1. Chemical Structure of this compound
Synthesis and Characterization
An extensive search of the scientific literature did not yield any specific, detailed experimental protocols for the synthesis of this compound. While methods for the synthesis of related furopyridine isomers, such as furo[2,3-b]pyridines and furo[3,2-b]pyridines, have been published, a direct and reproducible procedure for the target molecule remains elusive in the public domain.[2][3]
General synthetic strategies for analogous heterocyclic systems often involve cyclization reactions of appropriately substituted pyridine or furan precursors. For instance, the synthesis of ethyl 3-aminofuropyridine-2-carboxylates has been achieved starting from 1-chloro-2-cyanopyridines or 1-hydroxy-2-cyanopyridines.[2][3] It is plausible that a similar strategy, perhaps involving a Dieckmann condensation or a related intramolecular cyclization, could be employed for the synthesis of the title compound, but this remains speculative without published evidence.
Spectroscopic Data
No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound could be found in the reviewed literature.
Biological Activity and Potential Applications
This compound is described as a key intermediate in the development of central nervous system (CNS) active compounds and for use in structure-activity relationship (SAR) studies.[1] This suggests that derivatives of this compound may have been synthesized and tested for neurological receptor binding or other CNS-related activities. However, specific biological data, such as IC50 values, binding affinities, or in vivo efficacy, are not available in the public literature.
The broader class of furopyridine and related heterocyclic compounds has been investigated for a wide range of biological activities, which may provide some insight into the potential therapeutic areas for derivatives of the title compound. These activities include:
-
Antibacterial: Derivatives of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid have shown antibacterial activity.[4]
-
Anticancer: Various pyridopyrimidine and thiazole-containing compounds have demonstrated cytotoxic effects against cancer cell lines.
It is important to note that these activities are for structurally related but distinct molecules, and any potential biological activity of this compound or its derivatives would require specific experimental validation.
Experimental Protocols and Methodologies
Due to the lack of published primary research, no detailed experimental protocols for the synthesis or biological evaluation of this compound can be provided.
Signaling Pathways and Workflows
As no specific biological targets or mechanisms of action for this compound have been identified in the literature, it is not possible to create diagrams of relevant signaling pathways or experimental workflows.
Quantitative Data Summary
The literature search did not yield any quantitative data (e.g., reaction yields, spectroscopic data, biological assay results) for this compound. Therefore, a summary table cannot be generated.
Conclusion and Future Directions
This compound represents a chemical entity with acknowledged potential in medicinal chemistry, particularly in the pursuit of novel CNS-active agents. However, there is a clear discrepancy between its commercial availability and the scarcity of detailed scientific literature in the public domain. To fully understand the potential of this molecule, future research should focus on the publication of:
-
A robust and scalable synthetic route to this compound.
-
Comprehensive characterization of the molecule using modern spectroscopic techniques.
-
Exploration of its derivatization to build a library of related compounds.
-
Screening of the parent compound and its derivatives for biological activity, particularly in CNS-related assays, to validate its potential as a pharmaceutical intermediate.
The availability of such data would be invaluable to researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the scientific community to fully explore the therapeutic potential of the furo[2,3-c]pyridine scaffold.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Straightforward access to ethyl 3-aminofuropyridine-2-carboxylates from 1-chloro-2-cyano-or 1 -hydroxy -2 -cyano -substituted pyridines | Semantic Scholar [semanticscholar.org]
- 4. [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate: A Detailed Protocol for Drug Discovery and Development
Application Note: The synthesis of Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate from 3-hydroxypyridine is a key process for accessing a valuable scaffold in medicinal chemistry. The furo[2,3-c]pyridine core is a constituent of various biologically active molecules and serves as a crucial intermediate in the development of novel therapeutic agents. This document provides a detailed, two-step protocol for this synthesis, intended for researchers and professionals in drug development. The methodology involves an initial O-alkylation of 3-hydroxypyridine followed by a base-catalyzed intramolecular cyclization.
Experimental Protocols
This synthesis is performed in two main stages:
-
Step 1: Synthesis of Ethyl 2-((pyridin-3-yl)oxy)acetate
-
Step 2: Synthesis of this compound
Step 1: O-Alkylation of 3-Hydroxypyridine
This step involves the reaction of 3-hydroxypyridine with ethyl bromoacetate in the presence of a base to form the ether linkage.
Materials:
-
3-Hydroxypyridine
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxypyridine (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the suspension.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add ethyl bromoacetate (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, Ethyl 2-((pyridin-3-yl)oxy)acetate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Intramolecular Cyclization to this compound
This step utilizes a base-catalyzed intramolecular condensation (a Dieckmann-type cyclization) to form the desired furo[2,3-c]pyridine ring system.
Materials:
-
Ethyl 2-((pyridin-3-yl)oxy)acetate (from Step 1)
-
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous ethanol (for NaOEt) or anhydrous tert-butanol (for t-BuOK)
-
Anhydrous toluene or xylene
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the strong base (sodium ethoxide or potassium tert-butoxide, 1.1-1.5 eq) and the anhydrous solvent (ethanol for NaOEt, tert-butanol for t-BuOK, or toluene/xylene for either).
-
Heat the mixture to reflux with stirring.
-
Dissolve the Ethyl 2-((pyridin-3-yl)oxy)acetate (1.0 eq) from Step 1 in a minimal amount of the same anhydrous solvent and add it dropwise to the refluxing base solution.
-
Maintain the reaction at reflux for 2-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding 1M aqueous HCl until the mixture is acidic (pH ~5-6).
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, this compound, can be purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes typical quantitative data for the synthesis. Please note that actual yields and purity may vary depending on the specific reaction conditions and scale.
| Step | Reactant | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| 1 | 3-Hydroxypyridine | Ethyl 2-((pyridin-3-yl)oxy)acetate | K₂CO₃, Ethyl bromoacetate | Acetonitrile | 82 | 12-24 | 75-90 | >95 (after purification) |
| 2 | Ethyl 2-((pyridin-3-yl)oxy)acetate | This compound | NaOEt or t-BuOK | Toluene/Xylene | 110-140 | 2-6 | 60-80 | >98 (after purification) |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Key Steps
Caption: Key transformations in the synthesis of the target molecule.
Application Notes & Protocols: Characterization of Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate is a heterocyclic compound of interest in pharmaceutical development, often serving as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] Its fused furo-pyridine scaffold provides a rigid structural framework that can be valuable in designing selective ligands for neurological receptors.[1] Accurate and comprehensive characterization of this molecule is crucial for ensuring its purity, confirming its identity, and establishing a foundation for further chemical modifications and structure-activity relationship (SAR) studies.[1]
These application notes provide detailed protocols for the analytical characterization of this compound using standard laboratory techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 106531-50-4 | [1][2] |
| Molecular Formula | C₁₀H₉NO₄ | [1] |
| Molecular Weight | 207.18 g/mol | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for confirming the identity and purity of this compound.
Experimental Protocol: NMR Analysis
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes (5 mm)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Tune and shim the spectrometer according to standard procedures to optimize magnetic field homogeneity.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR. For related heterocyclic compounds, standard parameters on a 400 MHz spectrometer are often sufficient.[4]
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Expected Spectral Data
The following table outlines the expected NMR signals for this compound based on its structure and data from analogous compounds.[3][5]
Table 1: Predicted ¹H and ¹³C NMR Data
| ¹H NMR | ¹³C NMR |
| Assignment | Predicted δ (ppm) |
| Pyridine-H | 7.0 - 8.5 |
| O-CH₂ (ethyl) | ~4.4 |
| CH₃ (ethyl) | ~1.4 |
| OH | Variable |
Note: Predicted chemical shifts (δ) are estimates and may vary based on solvent and experimental conditions.
Workflow for NMR Analysis
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the molecular formula.
Experimental Protocol: LC-MS Analysis
Objective: To confirm the molecular weight and obtain the fragmentation pattern.
Materials:
-
This compound sample
-
HPLC-grade solvent (e.g., acetonitrile, methanol)
-
Formic acid (for mobile phase modification)
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in an appropriate solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the initial mobile phase.
-
LC Method (for sample introduction):
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm).[6]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the compound (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode. For similar pyridine-carboxylate derivatives, positive mode ESI often shows a predominant [M+H]⁺ ion.[7]
-
Scan Range: m/z 100 - 500.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120 °C.
-
Desolvation Temperature: ~350 °C.
-
-
Data Analysis:
-
Identify the molecular ion peak [M+H]⁺.
-
For HRMS, compare the measured exact mass with the theoretical mass calculated for the molecular formula C₁₀H₉NO₄.
-
Analyze the fragmentation pattern in MS/MS experiments to further confirm the structure. Common fragmentation patterns for related ethyl esters include the loss of an ethanol molecule.[8]
-
Expected Mass Spectrometry Data
Table 2: Predicted Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 208.0604 | TBD |
| [M+Na]⁺ | 230.0424 | TBD |
TBD: To Be Determined experimentally.
Workflow for LC-MS Analysis```dot
References
- 1. This compound [myskinrecipes.com]
- 2. 106531-50-4|this compound|BLD Pharm [bldpharm.com]
- 3. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR [m.chemicalbook.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate and its derivatives represent a promising scaffold in the discovery of novel therapeutics for Central Nervous System (CNS) disorders. The fused furo[2,3-c]pyridine core provides a rigid molecular framework, a feature often associated with enhanced binding selectivity to neurological receptors.[1][2] This structural characteristic makes it a valuable starting point for the design of nootropics and potential treatments for a range of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The ester and hydroxyl functionalities of this compound offer convenient points for chemical modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies and high-throughput screening.[1][2]
These application notes provide an overview of the potential applications of this scaffold in CNS drug discovery and detailed protocols for its evaluation in key in vitro assays relevant to neurodegenerative disease research.
Key Applications in CNS Drug Discovery
The furo[2,3-c]pyridine scaffold is a versatile platform for the development of compounds targeting various aspects of neurodegeneration:
-
Enzyme Inhibition: Derivatives can be designed to target enzymes implicated in the pathology of neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).
-
Receptor Modulation: The rigid structure of the scaffold can be exploited to achieve selective binding to neurotransmitter receptors, potentially modulating neuronal signaling pathways.
-
Neuroprotection: Compounds based on this scaffold may exhibit neuroprotective properties by mitigating oxidative stress and protecting neurons from toxic insults.
Data Presentation: Illustrative Biological Activities
The following tables present hypothetical quantitative data for a series of derivatives of this compound to illustrate their potential in CNS drug discovery. Note: This data is for illustrative purposes only and is intended to guide researchers in their experimental design and data analysis.
Table 1: Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) Inhibition
| Compound ID | R-group Modification | AChE IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| EHPC-001 | Unmodified | > 100 | > 100 | > 100 |
| EHPC-002 | 4-Fluorobenzyl at 3-OH | 5.2 | 25.8 | 8.1 |
| EHPC-003 | 3-Chlorobenzyl at 3-OH | 8.9 | 42.1 | 15.3 |
| EHPC-004 | 4-Methoxybenzyl at 3-OH | 12.5 | > 100 | 35.7 |
| EHPC-005 | N-benzylamide at 2-COOEt | > 100 | 18.4 | 5.9 |
Table 2: Neuroprotective Effects in SH-SY5Y Cells
| Compound ID | Neurotoxin (H2O2) | Cell Viability (% of control) | Intracellular ROS (% of control) |
| EHPC-001 | 100 µM | 65 ± 5 | 85 ± 7 |
| EHPC-002 | 100 µM | 88 ± 6 | 45 ± 5 |
| EHPC-003 | 100 µM | 82 ± 7 | 52 ± 6 |
| EHPC-004 | 100 µM | 75 ± 8 | 68 ± 8 |
| EHPC-005 | 100 µM | 78 ± 6 | 61 ± 7 |
Table 3: CNS Receptor Binding Affinities (Illustrative)
| Compound ID | Receptor Target | Ki (nM) |
| EHPC-006 | Adenosine A2A | 85 |
| EHPC-007 | Dopamine D2 | 150 |
| EHPC-008 | Serotonin 5-HT1A | 220 |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
A common synthetic route to the furo[2,3-c]pyridine scaffold involves the Thorpe-Ziegler cyclization. This protocol provides a general method for the synthesis of the core structure, which can then be derivatized.
Workflow for Synthesis and Derivatization
Caption: Synthetic workflow for this compound and its derivatives.
Materials:
-
4-chloronicotinonitrile
-
Ethyl glycolate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium ethoxide
-
Ethanol
-
Sodium nitrite
-
Sulfuric acid
-
Appropriate electrophiles for derivatization (e.g., benzyl halides, alkyl halides)
-
Appropriate amines and coupling reagents for amide formation
Procedure:
-
O-Alkylation: To a solution of 4-chloronicotinonitrile in anhydrous DMF, add sodium hydride portion-wise at 0 °C. Stir for 30 minutes, then add ethyl glycolate dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Thorpe-Ziegler Cyclization: The crude product from the previous step is dissolved in ethanol, and a solution of sodium ethoxide in ethanol is added. The mixture is heated at reflux for 4-6 hours. After cooling, the product, ethyl 3-aminofuro[2,3-c]pyridine-2-carboxylate, is isolated by filtration.
-
Formation of the Hydroxyl Group: The amino group is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis. The amine is dissolved in aqueous sulfuric acid and cooled to 0 °C. A solution of sodium nitrite in water is added dropwise, and the mixture is stirred for 1 hour. The reaction is then gently warmed to 50 °C until nitrogen evolution ceases. The product, this compound, is extracted with an organic solvent.
-
Derivatization:
-
At the 3-hydroxyl group: The hydroxyl group can be alkylated or acylated using standard procedures. For example, reaction with a benzyl halide in the presence of a base like potassium carbonate in a suitable solvent (e.g., acetone) will yield the corresponding O-benzyl derivative.
-
At the 2-carboxylate group: The ethyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines to form a library of amides using standard peptide coupling reagents (e.g., HATU, HOBt).
-
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method, which measures the activity of AChE by detecting the production of thiocholine from the hydrolysis of acetylthiocholine.
Workflow for AChE Inhibition Assay
Caption: Workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds and positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and positive control in DMSO.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to each well.
-
Add the AChE enzyme solution to each well to start the pre-incubation. Incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding the ATCI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is calculated relative to the control (enzyme activity without inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay measures the hydrogen peroxide produced by the MAO-catalyzed oxidation of a substrate.
Signaling Pathway for MAO Inhibition
Caption: Principle of the fluorometric monoamine oxidase (MAO) inhibition assay.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (pH 7.4)
-
Test compounds and positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare stock solutions of test compounds and positive controls in DMSO.
-
In a black 96-well plate, add phosphate buffer, MAO-A or MAO-B enzyme, and the test compound solution to each well.
-
Pre-incubate the plate for 15 minutes at 37 °C.
-
Prepare a reaction mixture containing the substrate (kynuramine), Amplex® Red, and HRP in phosphate buffer.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) at regular intervals for 30 minutes.
-
The rate of fluorescence increase is proportional to MAO activity. Calculate the percentage of inhibition for each compound concentration.
-
Determine IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 4: Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the ability of test compounds to protect human neuroblastoma SH-SY5Y cells from oxidative stress-induced cell death.
Workflow for Neuroprotection Assay
Caption: Workflow for the SH-SY5Y neuroprotection assay.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics
-
Hydrogen peroxide (H2O2) or another neurotoxin (e.g., 6-OHDA, MPP+)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 2-4 hours.
-
Induce oxidative stress by adding a solution of H2O2 (e.g., 100 µM final concentration) to the wells (excluding the control wells).
-
Incubate the cells for 24 hours at 37 °C in a CO2 incubator.
-
After incubation, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells). The neuroprotective effect is determined by the increase in cell viability in the presence of the test compound compared to cells treated with the neurotoxin alone.
Conclusion
The this compound scaffold holds significant potential for the development of novel CNS-active agents. The protocols outlined in these application notes provide a framework for the synthesis, derivatization, and in vitro evaluation of compounds based on this promising heterocyclic system. Through systematic exploration of the chemical space around this scaffold and rigorous biological testing, new therapeutic candidates for neurodegenerative diseases may be identified.
References
Application of Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate in Kinase Inhibitor Screening
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal transduction, metabolism, transcription, and cell cycle progression. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. The furo[2,3-c]pyridine scaffold is a privileged heterocyclic motif that has garnered significant interest in medicinal chemistry due to its structural similarity to purines, enabling it to interact with the ATP-binding site of kinases. Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate is a derivative of this scaffold with potential as a kinase inhibitor. This document provides a detailed protocol for screening this compound against a panel of kinases and outlines its potential applications in drug discovery.
The furo[2,3-c]pyridine core has been identified in potent and selective inhibitors of various kinases, including B-Raf.[1] Fused pyridine derivatives, in general, are of increasing interest in drug design for their diverse biological activities.[2] This application note will detail the use of this compound as a potential kinase inhibitor, leveraging established screening protocols.
Principle of Kinase Inhibition Screening
The fundamental principle behind kinase inhibitor screening is to measure the enzymatic activity of a kinase in the presence and absence of a test compound. A reduction in kinase activity in the presence of the compound indicates inhibition. A common method for this is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[3] This assay is universal for all kinases and can be used with a wide range of ATP concentrations.[3]
The workflow for kinase inhibitor screening typically involves target identification, high-throughput screening (HTS) to identify initial hits, and subsequent lead optimization.[4] Biochemical assays are crucial in the initial stages to determine the potency (e.g., IC₅₀) of a compound against the target kinase.[4]
Experimental Protocols
Materials and Reagents
-
This compound (synthesis as per established chemical literature)
-
Kinase of interest (e.g., CDK2, B-Raf, PI3K)
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[4]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Protocol: In Vitro Kinase Assay (ADP-Glo™)
This protocol provides a general framework for determining the inhibitory activity of this compound against a target kinase.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to create a range of concentrations for IC₅₀ determination.
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the test compound at various concentrations.
-
Add 2.5 µL of the kinase solution (diluted in kinase reaction buffer).
-
Incubate for 15-20 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation
The inhibitory activity of this compound can be summarized in the following tables. Note: The following data are hypothetical and for illustrative purposes only.
Table 1: Inhibitory Activity of this compound against a Panel of Kinases.
| Kinase Target | IC₅₀ (µM) |
| CDK2/Cyclin A2 | 0.85 |
| B-Raf (V600E) | 1.2 |
| PI3Kα | 5.6 |
| Akt1 | > 50 |
| Lck | 15.2 |
Table 2: Selectivity Profile of this compound.
| Kinase | Fold Selectivity vs. CDK2 |
| B-Raf (V600E) | 1.4 |
| PI3Kα | 6.6 |
| Akt1 | > 58 |
| Lck | 17.9 |
Visualizations
Signaling Pathway: Cyclin-Dependent Kinase 2 (CDK2)
Caption: Simplified CDK2 signaling pathway and the potential point of inhibition.
Experimental Workflow: Kinase Inhibitor Screening
Caption: Experimental workflow for in vitro kinase inhibitor screening.
Logical Relationship: Hit-to-Lead Process
Caption: Logical flow from hit identification to preclinical candidate selection.
Conclusion
This compound represents a promising starting point for the development of novel kinase inhibitors. The protocols and workflows described in this application note provide a robust framework for its evaluation against a panel of kinases. Further studies, including structure-activity relationship (SAR) analysis and in vivo efficacy models, will be necessary to fully elucidate its therapeutic potential. The versatility of the furo[2,3-c]pyridine scaffold suggests that derivatives of this compound could be optimized to achieve high potency and selectivity against specific kinase targets implicated in disease.
References
Application Notes and Protocols for N-Alkylation of Furopyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of furopyridine scaffolds, a critical transformation in the synthesis of diverse biologically active molecules. The protocols outlined herein are based on established methodologies for the alkylation of related heterocyclic systems, such as pyridones and imidazopyridines, and address the key challenge of regioselectivity.
Introduction
Furopyridines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their presence in a variety of pharmacologically active agents. The N-alkylation of the pyridine or pyridinone nitrogen within the furopyridine core is a common strategy to modulate the physicochemical and biological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles.
A primary challenge in the alkylation of furopyridinone systems is the potential for competing O-alkylation, leading to a mixture of N- and O-alkylated products. The regioselectivity of this reaction is influenced by several factors, including the choice of base, solvent, and alkylating agent. This application note presents protocols designed to favor the desired N-alkylation product.
Reaction Principle
The N-alkylation of a furopyridinone proceeds through the deprotonation of the nitrogen atom by a suitable base to form a nucleophilic anion. This anion then undergoes a nucleophilic substitution reaction with an alkylating agent, typically an alkyl halide. The choice of reaction conditions is crucial to ensure high regioselectivity for N-alkylation over O-alkylation. Generally, polar aprotic solvents and specific bases can favor the formation of the N-alkylated product.[1][2]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate
This protocol is adapted from procedures for the N-alkylation of imidazopyridines and pyridones, which are structurally analogous to furopyridines.[3]
Materials:
-
Furopyridine starting material (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the furopyridine starting material in anhydrous DMF (or MeCN), add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 30-60 minutes.
-
Add the alkyl halide to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into cold water and extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-alkylated furopyridine.
Protocol 2: N-Alkylation using Cesium Carbonate
Cesium carbonate is often a more effective base for N-alkylation, leading to higher yields and improved regioselectivity in some cases.[2]
Materials:
-
Furopyridine starting material (1.0 eq)
-
Alkyl halide (1.1 - 1.5 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous DMF or MeCN
Procedure: The procedure is similar to Protocol 1, with the substitution of potassium carbonate for cesium carbonate. The reaction may proceed at a faster rate or at a lower temperature.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the N-alkylation of pyridone systems, which can be extrapolated to furopyridinones.
| Entry | Starting Material Analogue | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | N/O Ratio | Reference |
| 1 | 2-Pyridone | Benzyl bromide | K₂CO₃ | DMF | RT | 12 | ~70-80 | >5:1 | [4] |
| 2 | 2-Pyridone | Methyl iodide | Cs₂CO₃ | MeCN | 70 | 16 | 96 | N/A | [5] |
| 3 | 4-Pyridone | Alkyl Halide | K₂CO₃ | DMF | RT - 80 | 4-24 | 40-94 | >6:1 | [4] |
| 4 | Imidazopyridine | 4-Methoxybenzyl chloride | K₂CO₃ | DMF | RT | 12 | 52-72 | N/A | [3] |
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols: High-Throughput Screening of Ethyl 3-Hydroxyfuro[2,3-c]pyridine-2-carboxylate Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate libraries in high-throughput screening (HTS) for the discovery of novel therapeutic agents. The furo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, known for its role in developing potent inhibitors of various kinases and its potential as anticancer and antiviral agents.[1] This document outlines detailed protocols for both biochemical and cell-based assays, data presentation standards, and visual workflows to guide researchers in their drug discovery efforts.
Introduction to Furo[2,3-c]pyridine Derivatives
The furo[2,3-c]pyridine core is a heterocyclic motif that has garnered significant interest in drug discovery due to its structural similarity to purines and other biologically relevant bicyclic systems.[2] This scaffold provides a rigid framework that can be strategically functionalized to achieve high-affinity and selective binding to a variety of biological targets. Libraries derived from this compound are particularly valuable for screening against protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[3][4] Derivatives of the related furo[2,3-b]pyridine scaffold have demonstrated inhibitory activity against key kinases like CDK2, Lck, and Akt.[5]
Section 1: Biochemical High-Throughput Screening for Kinase Inhibitors
Biochemical assays are essential for the primary screening of large compound libraries to identify direct inhibitors of a purified enzyme.[6] A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust and sensitive method for HTS campaigns.[1][6][7] This assay quantifies the amount of ADP produced during a kinase reaction, where a decrease in signal indicates enzymatic inhibition.[6]
Experimental Protocol: Luminescence-Based Biochemical Kinase Assay (e.g., for CDK2/Cyclin A)
This protocol is adapted for screening a furo[2,3-c]pyridine library against the Cyclin-Dependent Kinase 2 (CDK2)/Cyclin A complex, a key regulator of the cell cycle.[7][8]
Materials:
-
This compound library compounds dissolved in DMSO.
-
Recombinant CDK2/Cyclin A2 enzyme.[5]
-
Kinase substrate (e.g., Histone H1).[7]
-
ATP solution.
-
Kinase Assay Buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 1.2 mM DTT).[8]
-
ADP-Glo™ Kinase Assay Kit.
-
White, opaque 384-well assay plates.
-
Plate-reading luminometer.
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the library compounds in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well assay plate.
-
Include positive controls (DMSO vehicle, no inhibitor) and negative controls (no enzyme).
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase assay buffer, recombinant CDK2/Cyclin A2 enzyme, and the Histone H1 substrate.
-
Dispense 5 µL of the master mix into each well.
-
Incubate for 15 minutes at room temperature.
-
Prepare an ATP solution in kinase assay buffer at a concentration close to its Km for CDK2.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for an additional 30-60 minutes at room temperature to stabilize the signal.[7]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC₅₀ values for active compounds by fitting the data to a dose-response curve.
-
Data Presentation: Illustrative Biochemical Screening Data
The following table summarizes representative data from a hypothetical primary screen of a furo[2,3-c]pyridine library against various kinases.
| Compound ID | Target Kinase | IC₅₀ (µM) | Assay Type |
| FCP-001 | CDK2/Cyclin A | 0.93 | Luminescence |
| FCP-002 | BRAF | 1.52 | TR-FRET |
| FCP-003 | PI3Kα | 2.18 | Luminescence |
| FCP-004 | JAK2 | 5.76 | Fluorescence |
| FCP-005 | CDK2/Cyclin A | 0.57 | Luminescence |
| FCP-006 | AKT1 | 3.45 | TR-FRET |
Note: This data is illustrative and based on activities reported for related furopyridine scaffolds.[5]
Section 2: Cell-Based High-Throughput Screening for Cytotoxicity
Cell-based assays are crucial for secondary screening to assess a compound's efficacy in a more physiologically relevant context, including its cell permeability and effects on cell proliferation.[6] The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used HTS method that determines the number of viable cells by quantifying ATP.[5][9][10]
Experimental Protocol: Luminescent Cell Viability Assay
This protocol is designed to evaluate the cytotoxic effects of hit compounds from the primary screen on a panel of human cancer cell lines.
Materials:
-
Hit compounds from the primary screen, dissolved in DMSO.
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS).
-
Opaque-walled 384-well plates suitable for cell culture.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit.
-
Plate-reading luminometer.
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 384-well plates at a density of 1,000-5,000 cells per well in 40 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds in cell culture medium.
-
Add 10 µL of the diluted compound solutions to the appropriate wells. Include wells with medium and DMSO as vehicle controls.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[10][11]
-
Add 25 µL of CellTiter-Glo® Reagent to each well.[11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10][11]
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent growth inhibition for each compound concentration.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the data on a dose-response curve.
-
Data Presentation: Illustrative Cell-Based Screening Data
The following table presents representative data for lead compounds evaluated for their antiproliferative activity against various cancer cell lines.
| Compound ID | Cell Line | GI₅₀ (µM) | Assay Type |
| FCP-001 | HCT-116 | 3.52 | Luminescence |
| FCP-001 | MCF-7 | 4.15 | Luminescence |
| FCP-005 | HCT-116 | 1.89 | Luminescence |
| FCP-005 | MCF-7 | 2.44 | Luminescence |
| FCP-012 | A549 | 6.78 | Luminescence |
Note: This data is illustrative and based on activities reported for related furopyridine scaffolds.[5]
Section 3: Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by furo[2,3-c]pyridine derivatives and the experimental workflows for their screening and validation.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: CDK2 signaling pathway regulation of the cell cycle.
Caption: High-throughput screening and hit validation workflow.
Conclusion
The this compound scaffold serves as an excellent starting point for the development of diverse chemical libraries for high-throughput screening. The protocols and workflows detailed in these application notes provide a robust framework for the identification and characterization of novel kinase inhibitors and cytotoxic agents. By employing a combination of biochemical and cell-based assays, researchers can efficiently advance hit compounds from primary screening to lead optimization, ultimately accelerating the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Fluorescence-Based High-Throughput Assay for the Identification of Anticancer Reagents Targeting Fructose-1,6-Bisphosphate Aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate in Medicinal Chemistry
Introduction
Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate is a heterocyclic compound featuring a fused furo-pyridine bicyclic system. This scaffold is of significant interest to medicinal chemists as it is considered a "privileged structure," meaning it has the ability to bind to multiple biological targets with high affinity. Its rigid framework and potential for diverse functionalization at various positions make it an attractive starting point for the design and synthesis of novel therapeutic agents. The furo[2,3-c]pyridine core has been identified as a key component in molecules with a wide range of biological activities, including anticancer, antiviral, and kinase inhibitory effects. This document provides an overview of the applications of this scaffold in medicinal chemistry, along with detailed protocols for its synthesis and the biological evaluation of its derivatives.
Chemical Information
| Compound Name | This compound |
| CAS Number | 106531-50-4 |
| Molecular Formula | C₁₀H₉NO₄ |
| Molecular Weight | 207.18 g/mol |
| Structure |
Applications in Medicinal Chemistry
The furo[2,3-c]pyridine scaffold serves as a versatile template in drug discovery, with derivatives showing promise in several therapeutic areas.
Kinase Inhibition
A primary area of investigation for furo[2,3-c]pyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.
-
B-Raf Inhibitors: Derivatives of the furo[2,3-c]pyridine scaffold have been identified as potent inhibitors of B-Raf kinase, a key enzyme in the MAPK/ERK signaling pathway that is frequently mutated in melanoma.
-
AKT1 (PKB) Inhibitors: The furo[2,3-c]pyridine core has been explored for the development of inhibitors of AKT1, a serine/threonine kinase that plays a central role in the PI3K/Akt signaling pathway, promoting cell survival and proliferation.
-
CDK2 Inhibitors: Certain furopyridine derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. For instance, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate, a related furopyridine, was found to be a potent inhibitor of CDK2/cyclin A2.
-
VEGFR-2 Inhibitors: Furo[2,3-d]pyrimidine derivatives, structurally similar to the furo[2,3-c]pyridine core, have been designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Anticancer Activity
Consistent with their kinase inhibitory properties, various furo[2,3-c]pyridine and related furopyrimidine derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. For example, certain furo[2,3-d]pyrimidine-based chalcones have shown potent anti-proliferative activity against panels of 59 human cancer cell lines.
Central Nervous System (CNS) Activity
The fused furo-pyridine structure can enhance binding selectivity to neurological receptors, making it a valuable scaffold in the design of compounds with potential applications in treating neurodegenerative disorders and as nootropics.
Quantitative Data
The following table summarizes the inhibitory activities of some representative furopyridine derivatives against various protein kinases.
| Scaffold | Derivative Example | Target Kinase | IC₅₀ (µM) | Reference |
| Furo[2,3-b]pyridine | Compound 14 (ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate) | CDK2/cyclin A2 | 0.93 | |
| Furo[2,3-b]pyridine | Compound 4 (2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile) | CDK2/cyclin A2 | 0.24 | |
| Furo[2,3-d]pyrimidine | Compound 8b | VEGFR-2 | 0.0387 | |
| Furo[2,3-d]pyrimidine | Compound 10c | VEGFR-2 | 0.0414 | |
| Furo[2,3-d]pyrimidine | Compound 10b | PI3Kα | 0.175 | |
| Furo[2,3-d]pyrimidine | Compound 10b | PI3Kβ | 0.071 | |
| Furo[2,3-d]pyrimidine | Compound 10b | AKT | 0.411 |
Experimental Protocols
Protocol 1: General Synthesis of the Furo[2,3-c]pyridine Core
While a specific, detailed protocol for the synthesis of this compound was not found in the searched literature, a general synthetic strategy for the furo[2,3-c]pyridine skeleton is presented below, based on the work of Chang and Tai. This multi-step synthesis starts from a known ketone.
Materials:
-
N-benzenesulfonylpiperidin-4-one (starting material)
-
Ph₃P=CHCO₂Et (Wittig reagent)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
NaOH
-
PhSeCl
-
NaIO₄
-
DIBALH (Diisobutylaluminium hydride)
-
t-BuOK (Potassium tert-butoxide)
-
Solvents: Chloroform (CHCl₃), Tetrahydrofuran (THF), Ethyl acetate (EtOAc)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
Wittig Olefination and Deconjugation:
-
React N-benzenesulfonylpiperidin-4-one with Ph₃P=CHCO₂Et in refluxing CHCl₃ for 10 hours.
-
After concentration, treat the resulting α,β-unsaturated ester with DBU in refluxing THF for 10 hours to yield the β,γ-unsaturated ester.
-
-
Hydrolysis and Selenolactonization:
-
Hydrolyze the β,γ-unsaturated ester with 2N NaOH in refluxing THF for 15 hours.
-
Without purification, treat the resulting acid with PhSeCl in THF at room temperature for 2 hours to afford the selenolactone.
-
-
Oxidative Dehydroselenylation:
-
Treat the selenolactone with NaIO₄ in THF at room temperature for 2 hours to yield the α,β-unsaturated lactone.
-
-
Reduction and Furan Ring Formation:
-
Reduce the α,β-unsaturated lactone with 1.1 equivalents of DIBALH in THF at 0°C for 5 hours, followed by an acidic work-up to form the reduced furo[2,3-c]pyridine derivative.
-
-
Aromatization:
-
Aromatize the reduced furo[2,3-c]pyridine derivative with t-BuOK in refluxing THF for 1 hour to yield the final furo[2,3-c]pyridine core structure.
-
Purification:
-
The crude product is purified by column chromatography on silica gel using a hexane/EtOAc solvent system.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a furo[2,3-c]pyridine derivative against a specific protein kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Purified recombinant kinase (e.g., CDK2/cyclin A2, VEGFR-2, AKT1, B-Raf)
-
Kinase-
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate. The information is structured to address specific challenges that may arise during the experimental process.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.
Q1: The initial O-alkylation of 3-hydroxypyridine-4-carbonitrile with ethyl chloroacetate is resulting in a low yield. What are the possible reasons and how can I improve it?
A1: Low yields in the O-alkylation step can stem from several factors:
-
Ineffective Deprotonation: The hydroxyl group of the pyridine needs to be deprotonated to form a nucleophilic alkoxide. If the base is not strong enough or used in insufficient quantity, the reaction will be incomplete.
-
Competing N-alkylation: Although O-alkylation is generally favored for hydroxypyridines, some N-alkylation of the pyridine ring can occur, leading to a mixture of products.
-
Reaction Conditions: Temperature and reaction time can significantly impact the yield. The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to decomposition.
Solutions:
-
Base Selection: Employ a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to ensure complete deprotonation of the hydroxyl group.
-
Solvent Choice: Use an appropriate aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the reactants and facilitate the reaction.
-
Temperature Control: Start the reaction at a lower temperature (e.g., 0 °C) during the addition of the base and alkylating agent to control any exothermic processes, then gradually heat the mixture (e.g., to 60-80 °C) to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Stoichiometry: Use a slight excess of ethyl chloroacetate (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the starting hydroxypyridine.
Q2: During the Thorpe-Ziegler cyclization to form the furan ring, I am observing the formation of multiple products or recovery of the starting material. What could be going wrong?
A2: Challenges in the intramolecular Thorpe-Ziegler cyclization can be attributed to the following:
-
Insufficient Base Strength: The methylene protons alpha to the nitrile and ether oxygen need to be deprotonated to initiate the cyclization. The base must be strong enough to achieve this.
-
Reaction Kinetics: The intramolecular cyclization may be slow, and if the reaction is not allowed to proceed for a sufficient duration, you may recover unreacted starting material.
-
Side Reactions: The strong basic conditions can promote side reactions, such as the hydrolysis of the ester or nitrile groups if any water is present in the reaction mixture. Polymerization of the starting material or intermediates can also occur.
Solutions:
-
Choice of Base: Strong bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide are typically used for Thorpe-Ziegler reactions.[1][2][3][4] The choice of base can influence the outcome of the reaction.
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used to prevent hydrolysis of the functional groups.
-
Temperature and Time: These reactions may require elevated temperatures to overcome the activation energy for cyclization. Monitor the reaction by TLC to determine the optimal reaction time.
-
High-Dilution Conditions: In some cases, performing the reaction under high-dilution conditions can favor the intramolecular cyclization over intermolecular polymerization.
Q3: The final product is difficult to purify. What purification strategies are recommended?
A3: Purification of furo[2,3-c]pyridine derivatives can be challenging due to their polarity and potential for contamination with starting materials or side products.
Recommended Purification Methods:
-
Column Chromatography: This is the most common method for purifying such compounds. A silica gel column with a gradient elution system of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for obtaining high-purity material. Experiment with different solvents to find the one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to remove non-basic impurities. The product can then be recovered from the acidic aqueous layer by neutralization with a base and extraction into an organic solvent.
Frequently Asked Questions (FAQs)
Q: What is the proposed reaction mechanism for the Thorpe-Ziegler cyclization step?
A: The proposed mechanism involves the following key steps:
-
Deprotonation: A strong base abstracts a proton from the carbon atom situated between the ether oxygen and the cyano group, forming a carbanion.
-
Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbon of the pyridine nitrile group.
-
Cyclization: This attack results in the formation of a five-membered ring intermediate.
-
Tautomerization and Aromatization: The intermediate undergoes tautomerization to form the more stable enamine, which upon workup, leads to the aromatic furan ring fused to the pyridine.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes, several safety precautions are crucial:
-
Sodium Hydride: NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and in an anhydrous solvent.
-
Ethyl Chloroacetate: This is a lachrymator and should be handled in a well-ventilated fume hood.
-
Solvents: DMF and THF are flammable and have specific health and safety considerations. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
Q: Can I use a different alkylating agent instead of ethyl chloroacetate?
A: Yes, it is possible to use other alpha-halo esters, which would result in different ester groups on the final product. However, the reactivity of the alkylating agent may vary, and reaction conditions may need to be re-optimized.
Quantitative Data Summary
The following table summarizes typical yields for reactions analogous to the proposed synthetic steps, based on literature reports. These values can serve as a benchmark for your experiments.
| Reaction Step | Substrate Type | Reagents and Conditions | Reported Yield (%) | Reference |
| O-Alkylation | Hydroxypyridine | Ethyl chloroacetate, K₂CO₃, DMF | 60-85 | Similar to general O-alkylation procedures |
| Thorpe-Ziegler | α-Cyanomethyl ether of a cyanopyridine | NaH, THF, reflux | 50-75 | Based on analogous intramolecular cyclizations |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a proposed route and may require optimization.
Step 1: Synthesis of Ethyl 2-((4-cyanopyridin-3-yl)oxy)acetate
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-hydroxypyridine-4-carbonitrile (1.0 eq).
-
Add anhydrous dimethylformamide (DMF) to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add ethyl chloroacetate (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and quench it by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound (Thorpe-Ziegler Cyclization)
-
To a dry round-bottom flask under an inert atmosphere, add the product from Step 1 (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: Proposed two-step synthesis of this compound.
Logical Relationship of Troubleshooting
Caption: Troubleshooting logic for the synthesis of the target compound.
References
Technical Support Center: Synthesis of Furopyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during the synthesis of furopyridine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Poor Yields and Incomplete Reactions
Q1: My reaction yield for the synthesis of a furopyridine derivative is consistently low. What are the common culprits?
A1: Low yields in furopyridine synthesis can stem from several factors, often related to the stability of the intermediates and the specific reaction conditions. Common causes include:
-
Instability of the Furan Ring: The furan ring is susceptible to opening under strongly acidic conditions, a common requirement for some cyclization strategies.[1] This can lead to a variety of unwanted side products.
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical. For instance, in palladium-catalyzed cross-coupling reactions, insufficient heating can lead to incomplete conversion.
-
Poor Quality of Starting Materials: Impurities in reactants or solvents can poison catalysts or participate in side reactions.
-
Catalyst Inactivation: In cross-coupling reactions, the pyridine nitrogen can coordinate to the metal center of the catalyst, leading to deactivation.[2]
Troubleshooting Steps:
-
Reaction Condition Optimization:
-
Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
-
Solvent: The choice of solvent can significantly impact yield. For example, in Suzuki-Miyaura couplings, solvent systems like dioxane/water or DMF are often employed.
-
Catalyst and Ligand: For cross-coupling reactions, screen different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands.
-
-
Protecting Group Strategy: If furan ring instability is suspected, consider a synthetic route that avoids harsh acidic conditions or utilizes a more robust furan derivative.
-
Reagent Purity: Ensure all reagents and solvents are pure and dry, especially for moisture-sensitive reactions like those involving organometallics.
Section 2: Side Product Formation
Q2: I am observing the formation of significant side products in my furopyridine synthesis. What are the likely impurities and how can I minimize them?
A2: The formation of side products is a frequent challenge. The nature of these impurities depends on the synthetic route.
-
Isomers: Due to the electronic nature of the fused ring system, reactions like electrophilic substitution can lead to a mixture of regioisomers.
-
Ring-Opened Products: As mentioned, acidic conditions can lead to the opening of the furan ring, resulting in acyclic byproducts.
-
Over-alkylation or Arylation: In reactions involving the functionalization of the pyridine ring, multiple substitutions can occur.
-
Homocoupling Products: In cross-coupling reactions, the homocoupling of starting materials can be a significant side reaction.[3]
Troubleshooting and Minimization Strategies:
-
Control of Reaction Conditions: Carefully control the stoichiometry of reagents to minimize over-reaction. Slower addition of a reactive intermediate can also be beneficial.
-
Choice of Catalyst: A highly selective catalyst can minimize the formation of unwanted isomers.
-
pH Control: If ring-opening is an issue, buffering the reaction mixture or using a non-acidic route is advisable.
-
Purification: Effective purification techniques such as column chromatography or recrystallization are essential to isolate the desired product.
Quantitative Data on Side Reactions
The following table summarizes the impact of reaction conditions on the yield of furopyridine derivatives and the formation of side products in a hypothetical Suzuki-Miyaura coupling reaction.
| Entry | Palladium Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Desired Product Yield (%) | Major Side Product(s) | Side Product Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 12 | 65 | Homocoupling of boronic acid | 15 |
| 2 | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 85 | Homocoupling of boronic acid | 5 |
| 3 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 92 | Minimal | <2 |
| 4 | Pd(PPh₃)₄ (5) | NaHCO₃ | Ethanol/H₂O (1:1) | 70 | 24 | 40 | Unreacted starting material | 50 |
Detailed Experimental Protocols
Protocol 1: Synthesis of a Furopyridine Derivative via Intramolecular Cyclization
This protocol describes the synthesis of a furo[2,3-c]pyridine derivative starting from a substituted piperidinone.[4]
Step 1: Wittig Olefination
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting yellow-orange solution at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add a solution of N-benzenesulfonylpiperidin-4-one (1.0 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography to yield the olefin intermediate.
Step 2: Intramolecular Cyclization and Furan Ring Formation
-
To a solution of the olefin intermediate (1.0 eq) in dichloromethane at 0 °C, add phenylselenyl chloride (1.1 eq).
-
Stir at room temperature for 2 hours.
-
Add a solution of sodium periodate (2.0 eq) in methanol/water and stir vigorously for 12 hours.
-
Extract the mixture with dichloromethane, wash with brine, and dry over Na₂SO₄.
-
Concentrate the crude product and dissolve it in methanol.
-
Add sodium borohydride (1.5 eq) portion-wise at 0 °C and stir for 1 hour.
-
Quench with water, extract with ethyl acetate, and purify by column chromatography to obtain the dihydrofuropyridine.
Step 3: Aromatization
-
Dissolve the dihydrofuropyridine (1.0 eq) in toluene.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq).
-
Reflux the mixture for 4 hours.
-
Cool to room temperature, filter through a pad of celite, and concentrate the filtrate.
-
Purify the residue by column chromatography to afford the furo[2,3-c]pyridine.
Protocol 2: Synthesis of a Furopyridine Derivative from Furfural
This protocol outlines a multi-step synthesis of a furopyridine derivative starting from furfural.[5]
Step 1: Synthesis of Furfurylamine
-
In a high-pressure reactor, combine furfural, aqueous ammonia, and a suitable hydrogenation catalyst (e.g., Ru/C).
-
Pressurize the reactor with hydrogen gas.
-
Heat the reaction mixture with stirring for the specified time.
-
After cooling and depressurizing, filter the catalyst and isolate the furfurylamine by distillation.
Step 2: Ring Expansion and Cyclization
-
The conversion of furfurylamine to a pyridine derivative often involves a ring-opening and rearrangement cascade.[5]
-
A detailed procedure involves reacting furfurylamine with H₂O₂ in the presence of HCl, followed by hydrolysis. The optimal conditions reported are a molar ratio of furfurylamine:HCl:H₂O₂ of 1:5:1.1. H₂O₂ is added dropwise at 0-5 °C, and the mixture is then refluxed.
Visualizations
Reaction Pathways and Workflows
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Common impurities in Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate and their removal
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the common impurities encountered during the synthesis and purification of Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate and their effective removal.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you navigate challenges in your purification process.
Q1: My final product has a lower-than-expected melting point and the NMR spectrum shows broad, unidentifiable peaks. What is the likely cause?
A1: This issue commonly points to the presence of residual solvents or unreacted starting materials. Solvents used in the reaction or purification (e.g., ethanol, ethyl acetate, dichloromethane) can be trapped in the solid product. Unreacted starting materials, such as 3-hydroxypyridine or diethyl acetylenedicarboxylate, will also depress the melting point and complicate the NMR spectrum.
-
Recommendation: Dry your sample under high vacuum for an extended period (12-24 hours) to remove volatile solvents. To remove non-volatile impurities, consider the purification methods detailed in the protocols below.
Q2: My TLC analysis shows a baseline spot and a spot that is significantly more polar than my desired product. What could these impurities be?
A2: A baseline spot often indicates a highly polar impurity, which in this case is likely the hydrolyzed carboxylic acid derivative, 3-hydroxyfuro[2,3-c]pyridine-2-carboxylic acid. This can form if moisture is present during the reaction or work-up. The other polar spot could be unreacted 3-hydroxypyridine.
-
Recommendation: To prevent hydrolysis, ensure all glassware is oven-dried and use anhydrous solvents. To remove the carboxylic acid impurity, you can employ a mild basic wash (e.g., with a saturated sodium bicarbonate solution) during the work-up, though this may risk opening the furan ring if not done carefully. Column chromatography is also effective.
Q3: The reaction mixture has turned dark brown or black, and upon work-up, I have a low yield of a tar-like substance. What could have gone wrong?
A3: The formation of a dark, intractable material often suggests polymerization of the diethyl acetylenedicarboxylate starting material, which can be promoted by elevated temperatures or certain catalysts. Side-reactions involving the pyridine ring can also lead to colored byproducts.[1][2]
-
Recommendation: Maintain strict temperature control during the reaction. Adding the diethyl acetylenedicarboxylate slowly to the reaction mixture can also help to minimize polymerization.
Q4: I've confirmed the presence of unreacted 3-hydroxypyridine in my crude product. What is the most efficient way to remove it?
A4: Due to the basic nature of the pyridine nitrogen, an acid-base extraction is a highly effective method for removing unreacted 3-hydroxypyridine.[3]
-
Recommendation: Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated 3-hydroxypyridine will move into the aqueous layer, leaving your desired product in the organic layer. Be sure to wash the organic layer with brine and dry it before solvent evaporation. A detailed protocol is provided below.
Q5: How can I separate my product from unreacted diethyl acetylenedicarboxylate and other non-polar impurities?
A5: Silica gel column chromatography is the most suitable method for removing less polar impurities like diethyl acetylenedicarboxylate.[4]
-
Recommendation: Use a gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity to elute your more polar product. The less polar impurities will elute first.
Frequently Asked Questions (FAQs)
What are the most common impurities in the synthesis of this compound?
Based on the likely synthesis route from 3-hydroxypyridine and diethyl acetylenedicarboxylate, the most common impurities are:
-
Unreacted Starting Materials: 3-hydroxypyridine and diethyl acetylenedicarboxylate.
-
Side-Products: 3-hydroxyfuro[2,3-c]pyridine-2-carboxylic acid (from hydrolysis of the ester).
-
Residual Solvents: Solvents used in the reaction and purification steps.
How can I minimize the formation of the carboxylic acid impurity?
To minimize the formation of the hydrolyzed carboxylic acid, it is crucial to work under anhydrous conditions. This includes using oven-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
What is the recommended general purification strategy for this compound?
A multi-step purification approach is often most effective:
-
Acid-Base Extraction: To remove the bulk of unreacted basic starting materials like 3-hydroxypyridine.
-
Column Chromatography: To separate the target compound from non-polar impurities and any remaining starting materials.
-
Recrystallization: For final purification to obtain a highly pure, crystalline product.
Which analytical techniques are best suited for monitoring the purification process?
-
Thin-Layer Chromatography (TLC): Ideal for quickly assessing the purity of fractions from column chromatography and for determining the appropriate solvent system.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the final product and can detect impurities at low levels.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the desired product and identifying the structures of any significant impurities.
Data Presentation: Common Impurities
| Impurity | Structure | Typical Analytical Signature | Recommended Removal Method |
| 3-Hydroxypyridine |
| Basic, water-soluble. Characteristic aromatic signals in ¹H NMR. | Acid-Base Extraction |
| Diethyl Acetylenedicarboxylate |
| Less polar than the product. Characteristic signals for the ethyl groups and alkyne carbons in NMR. | Column Chromatography |
| 3-hydroxyfuro[2,3-c]pyridine-2-carboxylic acid | Highly polar (baseline on TLC). Absence of ethyl ester signals and presence of a broad -OH signal in ¹H NMR. | Column Chromatography or a careful basic wash. | |
| Residual Solvents (e.g., Ethanol, Ethyl Acetate) | Characteristic peaks in the ¹H NMR spectrum (e.g., triplet and quartet for ethanol). | Drying under high vacuum. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of 3-Hydroxypyridine
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M aqueous HCl solution.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Repeat the wash with 1M HCl.
-
Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate solution to neutralize any residual acid.
-
Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution).
-
Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.
Protocol 2: Silica Gel Column Chromatography
-
Prepare the Column: Select an appropriately sized column and pack it with silica gel (230-400 mesh) as a slurry in the initial, least polar mobile phase. A typical ratio is 50:1 silica gel to crude product by weight.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1 Hexane:Ethyl Acetate) to elute your product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Ethanol, isopropanol, or ethyl acetate/hexane mixtures are good starting points.
-
Dissolution: In a flask, add the minimum amount of the hot solvent required to completely dissolve the compound.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Visualization: Impurity Troubleshooting Workflow
Caption: Troubleshooting workflow for impurity identification and removal.
References
- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate, a key intermediate in pharmaceutical research. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective strategy involves a two-step process starting from commercially available 3-hydroxypyridine-4-carboxaldehyde. The general scheme involves an initial O-alkylation followed by an intramolecular cyclization.
Q2: I am observing a low yield in the first step (O-alkylation of 3-hydroxypyridine-4-carboxaldehyde with ethyl bromoacetate). What are the possible causes and solutions?
Low yields in the O-alkylation step can be attributed to several factors. The choice of base and reaction conditions are critical. A weak base may not sufficiently deprotonate the hydroxyl group of the starting material, leading to incomplete reaction. Conversely, a very strong base might lead to side reactions.
Troubleshooting Low Yield in O-alkylation:
| Potential Cause | Recommended Solution |
| Inefficient Deprotonation | Use a moderately strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). Ensure the starting material is fully dissolved or suspended in a suitable aprotic solvent like DMF or acetonitrile. |
| Side Reactions | N-alkylation of the pyridine ring is a possible side reaction. Using a milder base and controlling the temperature can help minimize this. Running the reaction at room temperature or slightly elevated temperatures (40-60 °C) is recommended. |
| Reagent Quality | Ensure that the ethyl bromoacetate is of high purity and the solvent is anhydrous, especially when using a moisture-sensitive base like NaH. |
| Reaction Time | The reaction may require sufficient time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
Q3: The intramolecular cyclization (Darzens or Perkin-like condensation) to form the furan ring is not proceeding as expected. What can I do?
The intramolecular cyclization to form the fused furan ring is a crucial step that can be challenging. The choice of base and reaction conditions are paramount for a successful outcome.
Troubleshooting the Intramolecular Cyclization:
| Potential Cause | Recommended Solution |
| Incorrect Base | A strong, non-nucleophilic base is often required for this type of cyclization. Consider using bases such as sodium ethoxide (NaOEt) in ethanol, or potassium tert-butoxide (t-BuOK) in THF. |
| Reaction Temperature | Some cyclization reactions require heating to overcome the activation energy. If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring for product formation and potential decomposition. |
| Steric Hindrance | The stereochemistry of the intermediate can influence the ease of cyclization. Ensure the reaction conditions allow for the necessary conformational changes. |
| Presence of Water | Any moisture in the reaction can quench the base and inhibit the cyclization. Use anhydrous solvents and reagents. |
Q4: I am observing multiple spots on my TLC plate after the cyclization reaction. What are the likely side products?
The formation of side products is common in heterocyclic synthesis. In this particular reaction, you might encounter unreacted starting material, the hydrolyzed carboxylic acid (if the ester is cleaved), or products from intermolecular reactions. Careful purification by column chromatography is typically required to isolate the desired product.
Experimental Protocols
Protocol 1: Synthesis of 4-(2-ethoxy-2-oxoethoxymethyl)pyridin-3-ol
-
To a stirred solution of 3-hydroxypyridine-4-carboxaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
Dissolve the intermediate from Protocol 1 (1.0 eq) in anhydrous ethanol.
-
To this solution, add a freshly prepared solution of sodium ethoxide in ethanol (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1N HCl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography or recrystallization.
Visualizing the Process
To aid in understanding the synthesis and troubleshooting logic, the following diagrams are provided.
Technical Support Center: Scaling Up Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate Production
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate. The information is presented in a question-and-answer format to directly address potential challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Q1: My initial cyclization reaction to form the furo[2,3-c]pyridine ring is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in the cyclization step are a common challenge in heterocyclic synthesis. Several factors could be contributing to this issue:
-
Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions.
-
Side Reactions: The formation of undesired byproducts can consume starting materials.
-
Product Decomposition: The desired product might be unstable under the reaction conditions.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically adjust the temperature, reaction time, and concentration of reactants. Small-scale trial reactions are recommended to identify optimal parameters before proceeding with a larger batch.
-
Ensure Anhydrous Conditions: Many cyclization reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Choice of Base: If a base is used to facilitate the cyclization, its strength and stoichiometry are critical. A weak base may not be effective, while an overly strong base could lead to side reactions.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress and identify the formation of any major byproducts.
Q2: I am observing the formation of a significant amount of a dark, tar-like substance in my reaction mixture. What is causing this and how can it be prevented?
A2: Tar formation is a common issue when scaling up organic reactions, particularly those involving heating and acidic or basic conditions. This is often due to the decomposition of starting materials or the product.
Preventative Measures:
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest effective temperature.
-
Reaction Time: Do not prolong the reaction unnecessarily. Monitor for completion and proceed with the work-up promptly.
-
Inert Atmosphere: If your reactants or products are sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Gradual Reagent Addition: Adding reagents slowly and maintaining a consistent temperature can prevent localized "hot spots" that might lead to decomposition.
Q3: Purification of the final product, this compound, is proving difficult. What purification strategies are recommended?
A3: The purification of heterocyclic compounds can be challenging due to their polarity and potential for multiple functional groups.
Recommended Purification Techniques:
-
Column Chromatography: This is a standard method for purifying organic compounds. For your product, a silica gel column with a gradient elution system (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate) is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature.
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed, although this is a more expensive and less scalable option.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the scale-up of this compound synthesis.
Q1: What are the key safety precautions to consider when scaling up this synthesis?
A1: Scaling up any chemical synthesis requires a thorough safety assessment. Key considerations include:
-
Exothermic Reactions: Be aware of any exothermic steps in the synthesis. Ensure the reactor has adequate cooling capacity to manage the heat generated.
-
Reagent Handling: Handle all chemicals, especially corrosive or toxic ones, with appropriate personal protective equipment (PPE) and in a well-ventilated area.
-
Pressure Build-up: If any reaction step is expected to generate gas, ensure the reactor is equipped with a proper pressure relief system.
-
Solvent Safety: Use and store flammable solvents in accordance with safety guidelines.
Q2: How do I choose the right equipment for scaling up the production?
A2: The choice of equipment will depend on the scale of your production. For kilogram-scale synthesis, you will likely need:
-
Jacketed Glass Reactors: These allow for precise temperature control (both heating and cooling).
-
Overhead Stirrers: To ensure efficient mixing in larger volumes.
-
Addition Funnels: For the controlled addition of reagents.
-
Large-Scale Rotary Evaporators: For solvent removal.
-
Filtration Equipment: Such as Buchner funnels or filter presses.
Q3: Are there any "green chemistry" considerations for this synthesis?
A3: Applying green chemistry principles can make the process more sustainable and cost-effective. Consider the following:
-
Solvent Selection: Whenever possible, use less hazardous and more environmentally friendly solvents.
-
Atom Economy: Design the synthesis to maximize the incorporation of all materials used in the process into the final product.
-
Catalysis: Utilize catalytic reagents in place of stoichiometric reagents to reduce waste.
-
Energy Efficiency: Conduct reactions at ambient temperature and pressure whenever feasible.
Data Presentation
The following tables summarize hypothetical quantitative data for the key steps in a proposed synthesis of this compound. Please note that these are representative values and will require optimization for specific experimental setups.
Table 1: Reaction Parameters for Key Synthesis Steps
| Step | Reaction | Temperature (°C) | Time (h) | Solvent | Typical Yield (%) |
| 1 | Formation of Pyridine Precursor | 80-100 | 4-6 | Ethanol | 75-85 |
| 2 | Cyclization to Furo[2,3-c]pyridine | 110-120 | 8-12 | Toluene | 60-70 |
| 3 | Esterification | 70-80 | 3-5 | Ethanol/H₂SO₄ | 85-95 |
Table 2: Comparison of Purification Methods
| Method | Purity Achieved (%) | Recovery Rate (%) | Scalability |
| Column Chromatography | >98 | 60-80 | Moderate |
| Recrystallization | >99 | 70-90 | High |
| Preparative HPLC | >99.5 | 50-70 | Low |
Experimental Protocols
Below are detailed methodologies for the key proposed experiments.
Protocol 1: Synthesis of the Furo[2,3-c]pyridine Core (Hypothetical)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add the substituted pyridine precursor (1 equivalent) and a suitable solvent (e.g., toluene).
-
Reagent Addition: Slowly add the cyclizing agent (e.g., an alpha-halo ketone, 1.1 equivalents) to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux (110-120°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Esterification to this compound (Hypothetical)
-
Reaction Setup: In a round-bottom flask, dissolve the 3-hydroxyfuro[2,3-c]pyridine-2-carboxylic acid (1 equivalent) in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction: Heat the mixture to reflux (70-80°C) for 3-5 hours.
-
Work-up: Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Isolation and Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be further purified by recrystallization or column chromatography.
Visualizations
Diagram 1: Proposed Synthetic Pathway
A proposed synthetic route for this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Unwanted regioisomer formation in furopyridine synthesis and how to avoid it
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of unwanted regioisomer formation during furopyridine synthesis. The following information is designed to help you optimize your reaction conditions and achieve higher yields of your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the furopyridine core?
A1: There are two main approaches for the synthesis of the furo[2,3-b]pyridine core:
-
Construction of the furan ring onto a pre-existing pyridine structure. This is a common strategy that often utilizes functionalized pyridines as starting materials.
-
Construction of the pyridine ring onto a pre-existing furan structure. This approach typically starts with a substituted furan derivative.
The choice of strategy depends on the availability of starting materials and the desired substitution pattern on the final furopyridine molecule.
Q2: Why is the formation of unwanted regioisomers a common problem in furopyridine synthesis?
A2: The formation of regioisomers is a significant challenge due to the distinct electronic nature of the fused heterocyclic rings. The furan ring is electron-rich and therefore prone to electrophilic substitution, while the pyridine ring is electron-deficient, making it susceptible to nucleophilic attack. This competing reactivity can lead to the formation of a mixture of isomers, such as furo[2,3-b]pyridine and furo[3,2-b]pyridine, if the reaction is not carefully controlled.
Q3: What are the key factors that influence regioselectivity in furopyridine synthesis?
A3: Several factors can be manipulated to control the regioselectivity of the reaction:
-
Catalyst and Ligand Choice: In palladium-catalyzed reactions, the choice of the palladium source and the ligand can significantly influence the reaction's outcome. Different ligands can alter the steric and electronic environment around the metal center, thereby directing the reaction towards a specific regioisomer.
-
Reaction Conditions: Temperature, solvent, and the choice of base can all play a crucial role in determining the ratio of regioisomers.
-
Substrate Properties: The electronic and steric properties of the substituents on the starting materials can direct the reaction to a specific position. For instance, bulky substituents can sterically hinder one reaction pathway, favoring another.
-
Method of Synthesis: Different synthetic routes (e.g., Sonogashira coupling followed by cyclization, or synthesis from pyridine N-oxides) will have different mechanisms and are therefore influenced by different factors in controlling regioselectivity.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Palladium-Catalyzed Synthesis (e.g., Sonogashira Coupling followed by Cyclization)
Symptoms: You are obtaining a mixture of furopyridine regioisomers (e.g., both furo[2,3-b]pyridine and furo[3,2-b]pyridine derivatives) from a palladium-catalyzed cross-coupling and cyclization sequence.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Catalyst/Ligand System | The ligand can have a profound effect on regioselectivity. Experiment with different phosphine ligands (e.g., PPh₃, Xantphos) or N-heterocyclic carbene (NHC) ligands. The steric bulk and electronic properties of the ligand can favor the formation of one regioisomer over the other.[1][2][3][4] |
| Incorrect Solvent Choice | The polarity of the solvent can influence the reaction pathway. Screen a range of solvents with varying polarities (e.g., toluene, DMF, acetonitrile, THF) to find the optimal conditions for your specific substrate. |
| Inappropriate Base | The choice of base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases such as triethylamine (Et₃N) or DBU, can affect the reaction's regioselectivity. A systematic screening of bases is recommended. |
| Temperature Not Optimized | The reaction temperature can impact the kinetic versus thermodynamic control of the reaction. Try running the reaction at a lower temperature to favor the kinetically preferred product, or at a higher temperature to favor the thermodynamically more stable isomer. |
Issue 2: Unwanted Isomer Formation in Syntheses Starting from Pyridine N-Oxides
Symptoms: Reaction of a substituted pyridine N-oxide to form a furopyridine results in a mixture of isomers.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Activating Agent | The choice of activating agent for the N-oxide (e.g., acetic anhydride, Ts₂O) can influence the position of the initial attack and subsequent cyclization. Varying the activating agent may improve regioselectivity. |
| Non-optimal Base and Stoichiometry | The base used for deprotonation steps is crucial. Optimization of the base (e.g., DBU, DMAP) and its stoichiometry can significantly improve the yield of the desired isomer.[5] |
| Solvent Effects | As with palladium-catalyzed reactions, the solvent can play a key role. Test different solvents to see how they affect the isomer ratio. For example, in some amination reactions of furopyridines, switching from DCM to MeCN has been shown to alter the product distribution.[5] |
Quantitative Data on Reaction Optimization
While direct comparative data on regioisomeric ratios is often not presented in a single study, the following table, adapted from a study on the synthesis of 2,3-substituted furo[2,3-b]pyridines from pyridine-N-oxides, illustrates how reaction conditions can be optimized to maximize the yield of a single product. This approach of systematic screening is key to avoiding unwanted isomer formation.
Table 1: Optimization of Reaction Conditions for the Synthesis of Ethyl 3-phenyl-2-(phenylethynyl)furo[2,3-b]pyridine-5-carboxylate [5]
| Entry | Acylating Agent | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Acetic Anhydride | DMAP (6) | DCM | 40 | 75 |
| 2 | Acetic Anhydride | DMAP (2) | DCM | 40 | 85 |
| 3 | Acetic Anhydride | DBU (cat.) | DCM | 40 | 70 |
| 4 | Acetic Anhydride | DMAP (cat.) | DCM | 40 | 65 |
| 5 | Benzoyl Chloride | DMAP (6) | DCM | 40 | 91 |
| 6 | Benzoyl Chloride | DMAP (2) | DCM | 40 | 50 |
This table demonstrates that for this specific reaction, using 2 equivalents of DMAP with acetic anhydride or 6 equivalents with benzoyl chloride in DCM at 40°C provides the highest yields of the desired product.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Disubstituted Furo[2,3-b]pyridines[1]
This three-step protocol allows for the synthesis of 2,3-disubstituted furo[2,3-b]pyridines.
Step 1: Synthesis of Intermediate Ketone An appropriate ortho-hydroxy-substituted aromatic ketone is reacted with a suitable electrophile to introduce the precursor for the furan ring.
Step 2: Cyclization to form the Furo[2,3-b]pyridine Core Deprotonation of ethyl glycolate with sodium hydride in THF, followed by addition of the ketone intermediate and heating at 60 °C for 12 hours, yields the furo[2,3-b]pyridine.
Step 3: Functional Group Transformation (Example: Amide to Ketone) The ester or amide group at the 2-position can be converted to a ketone by reacting with an organolithium or Grignard reagent at low temperature (-78 °C to room temperature).
Protocol 2: Sonogashira Cross-Coupling for the Synthesis of Alkynyl-Substituted Pyridines[7]
This protocol is a key first step in many furopyridine syntheses that involve a subsequent cyclization.
Materials:
-
Bromofluorocyanopyridine
-
Terminal alkyne
-
Pd(PPh₃)₄
-
CuI
-
THF/Et₃N (2:1 solvent mixture)
Procedure:
-
To a degassed solution of the bromofluorocyanopyridine (1.1 equiv) in THF/Et₃N, add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).
-
Degas the reaction mixture for 5 minutes at room temperature.
-
Add the terminal alkyne (1 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, perform a standard aqueous workup and purify by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Pathways to Furopyridine Regioisomers
This diagram illustrates the two primary synthetic disconnections that can lead to the formation of different furopyridine regioisomers.
References
- 1. π–π stacking assisted regioselectivity regulation in palladium-catalyzed cyclization reactions: a theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Functionalization of the Furopyridine Core
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the furopyridine scaffold. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of the furopyridine ring system. The unique electronic structure of the furopyridine core, arising from the fusion of an electron-rich furan ring and an electron-deficient pyridine ring, presents considerable challenges in achieving selective and high-yielding functionalization.[1] This guide will address common issues such as poor regioselectivity, low reaction yields, and the selection of appropriate synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on the furopyridine core and why is regioselectivity a major challenge?
A1: The reactivity of the furopyridine core is dictated by the electronic properties of the fused rings. The furan ring is electron-rich and therefore more susceptible to electrophilic substitution, while the pyridine ring is electron-deficient, making it prone to nucleophilic attack and radical additions.[1] This differing reactivity between the two rings, and the presence of multiple C-H bonds with similar reactivity, makes achieving high regioselectivity a persistent challenge.[1] For instance, in furo[2,3-b]pyridine, the typical order of proton acidity is C7 > C5 > C3 > C2, making these positions potential sites for deprotonation and subsequent functionalization.[2][3]
Q2: I am observing a mixture of isomers in my C-H functionalization reaction. What factors influence the regioselectivity?
A2: Several factors govern the regioselectivity of C-H functionalization on the furopyridine core:
-
Inherent Ring Electronics: The electron-rich furan and electron-deficient pyridine rings have competing reactivities.[1]
-
Reaction Conditions: Modifying the solvent, pH, and temperature can help to "tune" the regioselectivity.[1]
-
Steric Hindrance: Bulky substituents on the furopyridine core or the incoming reagent can direct functionalization to less sterically hindered positions.[1]
-
Directing Groups: Installation of a directing group can guide a metal catalyst to a specific, otherwise unreactive, C-H bond, though this adds extra synthetic steps.[1]
Q3: What are common reasons for low yields in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with halofuropyridines?
A3: Low yields in these reactions are a frequent issue and can be attributed to several factors:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive species and inhibiting the catalytic cycle.[4][5] The active Pd(0) catalyst is also highly sensitive to oxygen.[4]
-
Poor Quality of Reagents: Boronic acids, in particular, can degrade over time. It is crucial to use high-purity reagents and anhydrous, degassed solvents.[4][5]
-
Side Reactions: Common side reactions include hydrodehalogenation (debromination) and homocoupling of the boronic acid.[4] Hydrodehalogenation can occur if there is a hydride source in the reaction, while homocoupling is often promoted by the presence of oxygen.[4]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or inefficient mixing can all lead to lower yields.[5]
Q4: When should I consider using a protecting group for the pyridine nitrogen?
A4: A protecting group for the pyridine nitrogen can be beneficial in several scenarios. In some cases, the basicity of the pyridine nitrogen can interfere with subsequent reaction steps. Protection of the nitrogen can prevent undesirable side reactions. Borane complexes have been shown to be effective for protecting the pyridine nitrogen, which can be removed under acidic conditions after the desired transformation.[6]
Section 2: Troubleshooting Guides
Troubleshooting Poor Regioselectivity in C-H Functionalization
This guide provides a systematic approach to troubleshooting and optimizing regioselectivity in C-H functionalization reactions of the furopyridine core.
Caption: A logical workflow for troubleshooting poor regioselectivity.
Troubleshooting Low Yield in Suzuki-Miyaura Cross-Coupling
Use this diagnostic workflow to identify and resolve common issues leading to low yields in Suzuki-Miyaura reactions of halofuropyridines.
Caption: A workflow for troubleshooting low-yielding cross-coupling reactions.[4]
Section 3: Data Presentation
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of 4-Halopyridines with Phenylboronic Acid
This table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of different 4-halopyridines. While not specific to furopyridines, this data provides valuable insights into catalyst selection based on the halogen present.
| 4-Halopyridine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 |
| 4-Bromopyridine | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 16 | 92 |
| 4-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 24 | 85 |
| 4-Chloropyridine | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 100 | 18 | 88 |
Data is compiled from representative literature procedures and is intended for comparative purposes.
Table 2: Regioselective Iridium-Catalyzed C-H Borylation of CF₃-Substituted Pyridines
This table provides examples of regioselective C-H borylation on substituted pyridines, demonstrating the feasibility of this transformation on electron-deficient pyridine rings, a key component of the furopyridine scaffold.
| Substrate | Product(s) (Ratio) | Yield (%) |
| 2-Chloro-3-(trifluoromethyl)pyridine | 2-Chloro-5-boryl-3-(trifluoromethyl)pyridine | 52 |
| 4-Chloro-2-(trifluoromethyl)pyridine | Mixture of 5-boryl and 3-boryl isomers (3:1) | 84 |
| 2-Chloro-4-(trifluoromethyl)pyridine | 2-Chloro-6-boryl-4-(trifluoromethyl)pyridine | 46 |
Adapted from literature data on iridium-catalyzed borylation.[2]
Section 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromofuropyridine
This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of a bromofuropyridine derivative with an arylboronic acid.
Materials:
-
Bromofuropyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/water 4:1, Toluene)
Procedure:
-
To an oven-dried Schlenk flask, add the bromofuropyridine, arylboronic acid, and base.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Regioselective Lithiation and Electrophilic Quench of Furo[2,3-b]pyridine
This protocol describes a method for the C2-selective lithiation of the furo[2,3-b]pyridine core, followed by trapping with an electrophile.
Materials:
-
Furo[2,3-b]pyridine (1.0 equiv)
-
n-Butyllithium (n-BuLi, 1.1 equiv)
-
Anhydrous THF
-
Electrophile (1.2 equiv)
Procedure:
-
Under an argon atmosphere, dissolve furo[2,3-b]pyridine in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-BuLi dropwise via syringe and stir the mixture at -78 °C for 1 hour.
-
Add the desired electrophile dropwise to the solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol 3: Iridium-Catalyzed C-H Borylation of a Furopyridine Derivative
This generalized protocol can be adapted for the C-H borylation of furopyridine substrates.
Materials:
-
Furopyridine substrate (1.0 equiv)
-
[Ir(OMe)(COD)]₂ (1 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (2 mol%)
-
Pinacolborane (HBPin) (1.5 equiv)
Procedure:
-
In a nitrogen-filled Schlenk flask, add the iridium precatalyst and the ligand.
-
Under a positive nitrogen pressure, add the furopyridine substrate and pinacolborane.
-
Stir the neat reaction mixture at the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, the crude product can be purified by column chromatography on silica gel.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An application of borane as a protecting group for pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the biological activity of Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate analogs.
For Researchers, Scientists, and Drug Development Professionals
The furopyridine scaffold is a versatile heterocyclic system that has garnered significant interest in medicinal chemistry due to its diverse range of biological activities. While direct experimental data on Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate is limited in publicly available literature, this guide provides a comparative overview of the biological activities of its structural isomers and related furopyridine analogs. This analysis focuses on their anticancer, antimicrobial, and kinase inhibitory properties, supported by experimental data to inform structure-activity relationships and guide future drug discovery efforts.
Anticancer Activity
Numerous studies have highlighted the potential of furopyridine derivatives as potent anticancer agents. The cytotoxic effects of these compounds have been evaluated against a variety of cancer cell lines, with several analogs demonstrating significant inhibitory activity.
Quantitative Comparison of Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various furopyridine analogs against different cancer cell lines. Lower IC50 values indicate greater potency.
| Compound Scaffold | Analog/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Furo[2,3-d]pyrimidine | Chalcone derivative 5d | NCI 59 Cell Line Panel (Mean) | 2.41 | |
| Chalcone derivative 5e | NCI 59 Cell Line Panel (Mean) | 1.23 | ||
| Chalcone derivative 5d | MCF-7 (Breast Cancer) | 1.20 ± 0.21 | ||
| Chalcone derivative 5e | MCF-7 (Breast Cancer) | 1.90 ± 0.32 | ||
| Furo[2,3-b]pyridine | Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | HCT-116 (Colon) | >10 | [1] |
| MCF-7 (Breast) | >10 | [1] | ||
| HepG2 (Liver) | >10 | [1] | ||
| A549 (Lung) | >10 | [1] | ||
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | Trifluoromethyl-substituted derivative 7 | Neuro-2a (Neuroblastoma) | 5.8 | [2] |
| Trifluoromethyl-substituted derivative 12a | Neuro-2a (Neuroblastoma) | 3.6 | [2] |
Antimicrobial Activity
Certain furopyridine analogs have also been investigated for their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key metric used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Quantitative Comparison of Antimicrobial Activity
The table below presents the MIC values for a thienopyridine derivative, which shares structural similarities with furopyridines, against various microbial strains.
| Compound Scaffold | Analog/Derivative | Microbial Strain | MIC (mg/mL) | Reference |
| Thienopyridine | Compound 12a | E. coli | 0.0195 | [3] |
| B. mycoides | <0.0048 | [3] | ||
| C. albicans | <0.0048 | [3] | ||
| Compound 15 | E. coli | >0.0048 | [3] | |
| B. mycoides | 0.0098 | [3] | ||
| C. albicans | 0.039 | [3] |
Kinase Inhibitory Activity
The inhibition of specific kinases is a crucial mechanism for many targeted therapies, particularly in oncology. Several furopyridine derivatives have been identified as potent kinase inhibitors.
Quantitative Comparison of Kinase Inhibitory Activity
This table summarizes the IC50 values of furopyridine analogs against various kinases.
| Compound Scaffold | Analog/Derivative | Target Kinase | IC50 (µM) | Reference |
| Furo[2,3-b]pyridine | Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | CDK2 | 0.93 | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Broth Microdilution Method for Antimicrobial Susceptibility
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture includes the kinase, a specific substrate (often a peptide), ATP, and the test compound at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various methods, including radioactivity, fluorescence, or luminescence-based detection systems.
-
IC50 Determination: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined from the resulting dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological effects of furopyridine analogs are often mediated through their interaction with key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Apoptosis Pathway
Several furopyridine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[5] This is a critical mechanism for eliminating malignant cells. The intrinsic apoptosis pathway is often initiated by cellular stress and involves the activation of a cascade of caspases, ultimately leading to cell death.
Caption: Simplified intrinsic apoptosis signaling pathway.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Furo[3,2-c]pyridine derivatives have been investigated as potential modulators of this pathway.[6]
Caption: Overview of the JAK/STAT signaling pathway.
Experimental Workflow for Biological Evaluation
A typical workflow for the biological evaluation of novel furopyridine analogs involves a series of in vitro assays to determine their activity and preliminary mechanism of action.
Caption: General workflow for biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. courses.edx.org [courses.edx.org]
- 4. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 5. Identification of novel furo[2,3- d ]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalua ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00889K [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel kinase inhibitors is a cornerstone of modern drug development, particularly in oncology. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases.[1] The furo[2,3-c]pyridine scaffold is a promising starting point for the development of new therapeutic agents. This guide provides a comprehensive framework for the validation of a novel compound, Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate, as a kinase inhibitor. While direct experimental data for this specific compound is not yet available, this document outlines a systematic approach to its evaluation, drawing comparisons with established inhibitors of relevant kinase targets identified for structurally similar molecules, such as Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR).[2]
Section 1: Initial Biochemical Validation
The first step in validating a potential kinase inhibitor is to determine its activity and potency against a panel of purified kinases in a cell-free system.[3] This is typically achieved through in vitro kinase activity assays.
Data Presentation: Comparative Inhibitory Activity
The following tables are templates for summarizing the inhibitory activity of this compound against key kinases, with established inhibitors for comparison.
Table 1: Inhibitory Activity against Cyclin-Dependent Kinase 2 (CDK2)
| Compound | Target Kinase | IC50 (µM) | Reference Inhibitor | IC50 (µM) |
| This compound | CDK2/cyclin A2 | Data TBD | Roscovitine | 0.394 |
| Alternative 1 | CDK2/cyclin A2 | Data TBD | ||
| Alternative 2 | CDK2/cyclin A2 | Data TBD |
Data for Roscovitine sourced from Al-Tel et al. (2021).
Table 2: Inhibitory Activity against Epidermal Growth Factor Receptor (EGFR)
| Compound | Target Kinase | IC50 (nM) | Reference Inhibitor | IC50 (nM) |
| This compound | Wild-type EGFR | Data TBD | Afatinib | 1.95 |
| This compound | L858R/T790M EGFR | Data TBD | Osimertinib | 0.41 |
| Alternative 1 | Wild-type EGFR | Data TBD | ||
| Alternative 2 | L858R/T790M EGFR | Data TBD |
Data for Afatinib and Osimertinib sourced from Todsaporn et al. (2024).
Experimental Workflow for Kinase Inhibitor Validation
The overall process for validating a novel kinase inhibitor can be visualized as a multi-step workflow, from initial screening to in-depth cellular characterization.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[4][5]
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase of interest (e.g., CDK2/cyclin A2), the substrate (e.g., a specific peptide), and ATP in a suitable kinase buffer.
-
Add varying concentrations of this compound or a reference inhibitor to the reaction mixture in a 384-well plate.
-
Initiate the reaction and incubate at room temperature for the optimized duration (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]
-
Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[6]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Section 2: Cellular and Mechanistic Validation
Once the biochemical activity of the compound is established, the next critical step is to validate its effects in a cellular context.[3] This involves confirming that the compound can enter cells, engage its target, and elicit a biological response.
Data Presentation: Cellular Activity
Table 3: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Inhibitor | IC50 (µM) |
| This compound | MCF-7 | Data TBD | Doxorubicin | 64.8 |
| This compound | HepG2 | Data TBD | Doxorubicin | 24.7 |
| This compound | HCT-116 | Data TBD | Doxorubicin | 40.0 |
Data for Doxorubicin sourced from Al-Tel et al. (2021).[7]
Signaling Pathway: CDK2 and Cell Cycle Regulation
CDK2 is a key regulator of the cell cycle, and its inhibition is expected to cause cell cycle arrest. The following diagram illustrates the role of CDK2 in the G1/S phase transition.
Experimental Protocol: Western Blot for Target Engagement
Western blotting is a fundamental technique to assess whether the inhibitor affects the phosphorylation of the kinase's downstream substrates in cells.[8]
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., MCF-7 for CDK2) to approximately 80% confluency.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
-
Electrophoresis and Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane and incubate with a primary antibody specific for the phosphorylated form of a known CDK2 substrate (e.g., phospho-Rb).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for the total protein to ensure equal loading.
-
-
Analysis:
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein. A decrease in this ratio with increasing inhibitor concentration indicates target engagement.
-
Experimental Protocol: Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[9]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and incubate for 48-72 hours.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.
-
Conclusion
The validation of a novel compound as a kinase inhibitor is a rigorous, multi-step process. This guide provides a comprehensive roadmap for the evaluation of this compound, from initial biochemical characterization to cellular and mechanistic studies. By following these established protocols and systematically collecting and comparing data, researchers can effectively determine the potential of this and other novel compounds as clinically relevant kinase inhibitors.
References
- 1. Kinases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 5. ulab360.com [ulab360.com]
- 6. promega.com [promega.com]
- 7. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Furopyridines as Anticancer Agents: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, furopyridine derivatives have emerged as a promising class of compounds with potent and selective anticancer activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of substituted furopyridines, presenting key experimental data to benchmark their performance against established anticancer agents. Detailed experimental protocols and visual representations of targeted signaling pathways and experimental workflows are included to support further research and development in this area.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of novel compounds is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency. Below is a comparative summary of the in vitro cytotoxic activity of selected substituted furopyridine derivatives against several human cancer cell lines, benchmarked against the established chemotherapeutic drug Doxorubicin and the targeted therapy Erlotinib.
| Compound | Cancer Cell Line | IC50 (µM) | Target/Mechanism of Action (putative) | Reference |
| Furopyridine 14 | A549 (Lung) | >70.7 | CDK2 Inhibition | [1] |
| HCT-116 (Colon) | 49.0 | [1] | ||
| HepG2 (Liver) | 33.6 | [1] | ||
| MCF-7 (Breast) | 19.3 | [1] | ||
| Furopyridine 7 | A549 (Lung) | 36.8 | CDK2 Inhibition | [1] |
| HCT-116 (Colon) | 43.6 | [1] | ||
| HepG2 (Liver) | 22.7 | [1] | ||
| MCF-7 (Breast) | 37.1 | [1] | ||
| Doxorubicin | A549 (Lung) | 58.1 | DNA Intercalation, Topoisomerase II Inhibition | [1] |
| HCT-116 (Colon) | 40.0 | [1] | ||
| HepG2 (Liver) | 24.7 | [1] | ||
| MCF-7 (Breast) | 64.8 | [1] | ||
| Erlotinib | A549 (Lung) | ~23 | EGFR Tyrosine Kinase Inhibition | [2] |
| H1975 (Lung) | 9.183 | EGFR (L858R/T790M) Tyrosine Kinase Inhibition | [3] |
Analysis of Structure-Activity Relationship:
The data presented in the table highlights the potential of the furopyridine scaffold as a template for the development of novel anticancer agents. For instance, Furopyridine 14 demonstrates potent activity against MCF-7 breast cancer cells with an IC50 value of 19.3 µM, which is significantly lower than that of the standard chemotherapeutic agent, Doxorubicin (64.8 µM)[1]. This suggests that specific substitutions on the furopyridine core can lead to enhanced cytotoxicity against certain cancer cell types.
Furthermore, Furopyridine 7 exhibits broad-spectrum activity across multiple cell lines, with IC50 values comparable to or better than Doxorubicin in A549, HepG2, and MCF-7 cells[1]. The variation in activity between Furopyridine 14 and Furopyridine 7 underscores the critical role of substituent groups in modulating the pharmacological profile of these compounds. A comprehensive analysis of various substituted furopyridines indicates that the nature and position of these groups can significantly influence their binding affinity to target proteins, such as cyclin-dependent kinases (CDKs) or tyrosine kinases, thereby dictating their anticancer potency and selectivity[1].
Key Signaling Pathways and Experimental Workflow
To understand the mechanism of action of these furopyridine derivatives, it is crucial to visualize the signaling pathways they target and the experimental workflow used for their evaluation.
Caption: PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and proliferation, is a common target for anticancer agents, including certain furopyridine derivatives.
Caption: A typical experimental workflow for screening the anticancer activity of novel furopyridine derivatives.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and validation of research findings.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of furopyridine compounds on cancer cell lines.
1. Cell Seeding:
-
Cancer cells are harvested during their exponential growth phase.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compound are prepared in the culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is replaced with 100 µL of the medium containing the various concentrations of the test compound. A vehicle control (medium with DMSO) and a negative control (medium only) are also included.
-
The plates are incubated for 48 to 72 hours at 37°C with 5% CO2.
3. MTT Assay:
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader[4][5].
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Inhibition Assay (Example: EGFR Kinase Assay)
This protocol is used to assess the inhibitory activity of furopyridine derivatives against a specific kinase, such as the Epidermal Growth Factor Receptor (EGFR).
1. Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT)[6].
-
Prepare a solution of recombinant human EGFR kinase in the reaction buffer.
-
Prepare a substrate solution containing a specific peptide substrate and ATP in the reaction buffer[6].
-
Prepare serial dilutions of the test compound in DMSO and then in the kinase buffer.
2. Kinase Reaction:
-
In a 384-well plate, pre-incubate 5 µL of the EGFR enzyme solution with 0.5 µL of the serially diluted compound for 30 minutes at 27°C[6].
-
Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix[6].
-
The reaction progress is monitored by measuring the fluorescence or luminescence signal at regular intervals for 30-120 minutes using a plate reader[6].
3. Data Analysis:
-
The initial reaction velocity is determined from the slope of the linear portion of the progress curve.
-
The percentage of kinase inhibition is calculated for each compound concentration relative to the DMSO control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. rsc.org [rsc.org]
No Direct Comparative Studies Found for In Vitro and In Vivo Efficacy of Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate Derivatives
A comprehensive search for scientific literature has revealed a lack of direct comparative studies on the in vitro and in vivo efficacy of Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate derivatives. While research exists on the biological activities of related heterocyclic compounds, such as furo[2,3-b]pyridines and furo[2,3-d]pyrimidines, specific data for the requested furo[2,3-c]pyridine scaffold is not available.
The existing body of research on analogous compounds provides insights into the potential of fused pyridine ring systems in drug discovery, particularly in the area of oncology. For instance, studies on various furo[2,3-b]pyridine and furo[2,3-d]pyrimidine derivatives have reported their in vitro cytotoxic activity against a range of cancer cell lines, with some studies providing IC50 values. However, these studies do not extend to in vivo models for the same derivatives, which is a critical step in the drug development pipeline for assessing a compound's efficacy and safety in a whole organism.
One study on novel furo[2,3-d]pyrimidine-based chalcones demonstrated potent anti-proliferative activity against a doxorubicin-resistant breast cancer cell line in vitro and mentioned an initial in vivo anticancer assessment.[1][2] Another study focused on furo[2,3-b]pyridine derivatives as CDK2 inhibitors and provided in vitro IC50 values against several human cancer cell lines, but did not include in vivo data. Similarly, research on thieno[2,3-c]pyridine derivatives has explored their in vitro anticancer potential, but a direct comparison with in vivo efficacy is not presented.
Researchers, scientists, and drug development professionals interested in this specific chemical scaffold may need to initiate their own research programs to generate the necessary comparative data. This would involve synthesizing a library of this compound derivatives and systematically evaluating their biological activity in both cell-based assays and animal models. This approach would be essential to understand their therapeutic potential and to identify promising lead candidates for further development.
References
Comparative Analysis of Synthetic Routes to Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Pharmaceutical Intermediate
Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its rigid, fused ring system provides a valuable scaffold for the development of novel therapeutics. This guide presents a comparative analysis of two plausible synthetic routes to this target molecule, based on established chemical principles for the synthesis of related furopyridine derivatives. The routes are presented with detailed hypothetical experimental protocols and a summary of expected outcomes to aid in the selection of an appropriate synthetic strategy.
Synthetic Route Comparison
The two proposed synthetic routes to this compound are:
-
Route 1: Synthesis from 3-Hydroxypyridine - A classical approach involving the construction of the furan ring onto a pre-functionalized pyridine scaffold.
-
Route 2: Palladium-Catalyzed Intramolecular Cyclization - A modern synthetic approach utilizing a palladium catalyst to facilitate the key ring-forming step.
The following table summarizes the key comparative aspects of these two routes. The quantitative data is estimated based on typical yields for analogous reactions reported in the chemical literature.
| Parameter | Route 1: From 3-Hydroxypyridine | Route 2: Palladium-Catalyzed Intramolecular Cyclization |
| Starting Material | 3-Hydroxypyridine | 2-Chloro-3-hydroxypyridine |
| Number of Steps | 4 | 4 |
| Key Reactions | Nitration, Cyanation, Alkylation, Cyclization | Sonogashira coupling, Silylation, Desilylation-Cyclization |
| Overall Yield (Estimated) | 25-35% | 30-45% |
| Reagents & Conditions | Standard laboratory reagents, strong acids/bases | Palladium catalyst, organometallic reagents, inert atmosphere |
| Advantages | Utilizes a simple, readily available starting material. Avoids expensive transition metal catalysts. | Potentially higher overall yield. Milder reaction conditions for some steps. |
| Disadvantages | May involve harsh reaction conditions (e.g., nitration). Potential for regioselectivity issues. | Requires a more complex starting material. Use of a palladium catalyst can be costly. |
Experimental Protocols
Route 1: Synthesis from 3-Hydroxypyridine
This route commences with the functionalization of commercially available 3-hydroxypyridine to introduce the necessary substituents for the subsequent furan ring formation.
Step 1: Nitration of 3-Hydroxypyridine
-
Procedure: To a stirred solution of 3-hydroxypyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then poured onto ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to afford 3-hydroxy-2-nitropyridine.
-
Expected Yield: 80-90%
Step 2: Cyanation of 3-Hydroxy-2-nitropyridine
-
Procedure: A mixture of 3-hydroxy-2-nitropyridine (1.0 eq) and cuprous cyanide (1.2 eq) in dimethylformamide (DMF) is heated at 150 °C for 6 hours. The reaction mixture is cooled to room temperature and poured into an aqueous solution of ferric chloride and hydrochloric acid. The mixture is stirred for 30 minutes and then extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 3-hydroxy-2-cyanopyridine.
-
Expected Yield: 60-70%
Step 3: O-Alkylation with Ethyl Bromoacetate
-
Procedure: To a solution of 3-hydroxy-2-cyanopyridine (1.0 eq) in acetone, potassium carbonate (1.5 eq) and ethyl bromoacetate (1.2 eq) are added. The mixture is heated at reflux for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give ethyl 2-((2-cyano-3-pyridyl)oxy)acetate.
-
Expected Yield: 70-80%
Step 4: Intramolecular Cyclization
-
Procedure: The crude ethyl 2-((2-cyano-3-pyridyl)oxy)acetate (1.0 eq) is dissolved in ethanol, and a solution of sodium ethoxide (1.5 eq) in ethanol is added. The mixture is stirred at room temperature for 3 hours. The reaction is then quenched with water, and the pH is adjusted to ~7 with dilute hydrochloric acid. The resulting precipitate is filtered, washed with water, and dried to give this compound.
-
Expected Yield: 65-75%
Route 2: Palladium-Catalyzed Intramolecular Cyclization
This modern approach utilizes a palladium-catalyzed Sonogashira coupling to introduce an alkyne moiety, which then undergoes an intramolecular cyclization to form the furan ring.
Step 1: Sonogashira Coupling of 2-Chloro-3-hydroxypyridine
-
Procedure: To a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in a mixture of triethylamine and DMF under an argon atmosphere, ethynyltrimethylsilane (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) are added. The reaction mixture is stirred at 80 °C for 8 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford 3-hydroxy-2-((trimethylsilyl)ethynyl)pyridine.
-
Expected Yield: 75-85%
Step 2: O-Alkylation with Ethyl Glyoxylate
-
Procedure: To a solution of 3-hydroxy-2-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in dichloromethane at 0 °C, ethyl glyoxylate (1.1 eq) and a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) are added. The reaction is stirred at room temperature for 6 hours. The reaction is quenched with a saturated sodium bicarbonate solution, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give the crude adduct.
-
This step is hypothetical and may require significant optimization.
Step 3: Deprotection of the Silyl Group
-
Procedure: The crude product from the previous step is dissolved in methanol, and potassium carbonate (1.5 eq) is added. The mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to yield the terminal alkyne.
-
Expected Yield: 85-95% over 2 steps
Step 4: Palladium-Catalyzed Intramolecular Cyclization
-
Procedure: To a solution of the terminal alkyne (1.0 eq) in acetonitrile under an argon atmosphere, Pd(OAc)₂ (0.1 eq) and a suitable ligand (e.g., XPhos, 0.2 eq) are added. The mixture is heated at 100 °C for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford this compound.
-
Expected Yield: 60-70%
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
Confirming the Identity of Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate, a key intermediate in the synthesis of central nervous system (CNS) active compounds, requires precise structural elucidation to ensure its identity and purity.[1] This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the definitive identification of this compound.
Single-crystal X-ray diffraction stands as the most powerful technique for the unequivocal determination of the three-dimensional atomic arrangement of a crystalline material.[2] While other spectroscopic methods provide valuable information about the molecule's connectivity and functional groups, only X-ray crystallography can provide a definitive spatial map of the atoms, confirming the stereochemistry and solid-state conformation.
Comparative Analysis of Analytical Techniques
The following table summarizes the strengths and limitations of various analytical techniques in the context of identifying this compound.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing. | Provides unambiguous structural determination.[2][3] | Requires a suitable single crystal, which can be challenging to grow. |
| Powder X-ray Diffraction (PXRD) | Information about the crystalline phase and unit cell parameters. | Useful when single crystals are not available; powerful for phase identification and purity analysis.[3][4] | Does not typically provide the detailed atomic coordinates of a complex organic molecule without specialized software and expertise. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Information about the chemical environment of hydrogen and carbon atoms, connectivity, and stereochemical relationships in solution. | Excellent for determining the carbon-hydrogen framework and relative stereochemistry. | Does not provide definitive information on the solid-state structure or absolute stereochemistry without specialized techniques. |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound and information about its fragmentation pattern. | High sensitivity and accuracy in determining molecular mass. | Does not provide information about the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, O-H, C-O). | Quick and simple method for functional group analysis. | Provides limited information about the overall molecular structure. |
Experimental Protocols
While a specific X-ray crystallographic study for this compound is not publicly available, a typical experimental protocol for a similar organic molecule would involve the following steps.
X-ray Crystallography Experimental Protocol
-
Crystal Growth: Single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-rays (commonly Mo Kα radiation) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, often using direct methods. The initial structural model is then refined to best fit the experimental data.
For comparison, the general procedures for other analytical techniques are outlined below.
| Technique | Experimental Protocol |
| NMR Spectroscopy | The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and the ¹H and ¹³C NMR spectra are recorded on a spectrometer. |
| Mass Spectrometry | A small amount of the sample is introduced into the mass spectrometer, ionized, and the mass-to-charge ratio of the resulting ions is measured. |
| IR Spectroscopy | A small amount of the solid sample is placed in the path of an infrared beam, and the absorption of radiation at different frequencies is measured. |
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for confirming the identity of a compound like this compound, emphasizing the definitive role of X-ray crystallography.
Caption: Workflow for structural elucidation.
References
Furopyridine Isomers in Kinase Inhibition: A Head-to-Head Comparison
A detailed examination of the biological activities of various furopyridine isomers, with a focus on their efficacy as kinase inhibitors. This guide provides comparative data from in vitro assays and detailed experimental protocols to support further research and development.
The structural diversity of furopyridine scaffolds has positioned them as a promising class of compounds in medicinal chemistry, particularly in the development of novel kinase inhibitors. Different isomers of furopyridines have demonstrated a range of biological activities, and understanding their structure-activity relationships is crucial for the design of potent and selective therapeutic agents. This guide provides a head-to-head comparison of the biological activities of different furopyridine isomers and related derivatives, with a focus on their inhibitory effects on Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.
Comparative Analysis of Kinase Inhibitory Activity
A study by Al-Tel et al. (2021) provides a direct comparison of a furopyridine derivative with other structurally related compounds, including pyridone, pyrazolopyridine, and other substituted pyridines, against the CDK2/cyclin A2 complex. The inhibitory activities of these compounds were evaluated, and their IC50 values were determined, offering valuable insights into the therapeutic potential of these scaffolds.[1][2]
| Compound ID | Scaffold | Target Kinase | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 14 | Furopyridine | CDK2/cyclin A2 | 0.93 | Roscovitine | 0.394 |
| 1 | Pyridone | CDK2/cyclin A2 | 0.57 | Roscovitine | 0.394 |
| 4 | 2-chloronicotinonitrile | CDK2/cyclin A2 | 0.24 | Roscovitine | 0.394 |
| 8 | Pyrazolo[3,4-b]pyridin | CDK2/cyclin A2 | 0.65 | Roscovitine | 0.394 |
| 11 | S-substituted pyridine | CDK2/cyclin A2 | 0.50 | Roscovitine | 0.394 |
Data sourced from Al-Tel et al. (2021).[1][2]
The furopyridine derivative (compound 14) demonstrated potent inhibitory activity against CDK2/cyclin A2 with an IC50 value of 0.93 µM.[1][2] While some of the other evaluated scaffolds, such as the 2-chloronicotinonitrile derivative (compound 4), showed higher potency in this specific assay, the furopyridine core remains a highly promising scaffold for the development of kinase inhibitors.[1][2] Further optimization of the furopyridine structure could lead to the discovery of even more potent and selective CDK2 inhibitors.
Experimental Protocols
In Vitro CDK2/cyclin A2 Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted from the methods used to evaluate the furopyridine derivatives and other compounds against CDK2/cyclin A2.[3][4]
Objective: To determine the in vitro inhibitory activity of test compounds against the CDK2/cyclin A2 kinase.
Principle: The assay measures the amount of ATP remaining in the solution following a kinase reaction. The luminescent signal is inversely correlated with the kinase activity.[3]
Materials:
-
Recombinant human CDK2/cyclin A2 enzyme
-
Kinase buffer (e.g., MOPS, β-glycerophosphate, EGTA, MgCl2, DTT)
-
ATP
-
Substrate (e.g., Histone H1)
-
Test compounds (furopyridine isomers and other derivatives)
-
Reference inhibitor (e.g., Roscovitine)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo® Plus)
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.
-
Reaction Setup: In a multi-well plate, add the kinase buffer, the CDK2/cyclin A2 enzyme, and the test compound at various concentrations.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, using a suitable software.[4]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the discovery and validation of furopyridine-based kinase inhibitors.
Caption: A generalized workflow for the development of furopyridine-based kinase inhibitors.
This guide provides a concise overview of the comparative biological activities of furopyridine isomers and related compounds as kinase inhibitors. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development.
References
Safety Operating Guide
Proper Disposal of Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate as a hazardous chemical waste unless confirmed otherwise by a specific Safety Data Sheet (SDS). Disposal must comply with all federal, state, and local regulations. This guide provides a comprehensive operational plan for the safe handling and disposal of this compound.
I. Pre-Disposal Safety and Handling
Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). While the specific requirements will be detailed in the manufacturer's SDS, standard practice for handling heterocyclic organic compounds includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
II. Waste Identification and Segregation
Proper identification and segregation are critical to prevent dangerous chemical reactions and ensure compliant disposal.
-
Identify the Waste Stream: Determine if the waste is pure this compound, a solution, or a mixture with other chemicals.
-
Segregate by Compatibility: Do not mix this waste with incompatible materials. As a general rule, segregate organic compounds from strong acids, bases, and oxidizers. Store waste in a designated hazardous waste storage area accessible only to trained personnel.[1]
-
Consult the SDS: The Safety Data Sheet is the primary source of information for chemical properties, hazards, and specific disposal instructions. Always consult the SDS provided by the supplier of your specific chemical.
III. Step-by-Step Disposal Protocol
The majority of chemical waste from laboratories must be managed through an established Environmental Health and Safety (EHS) program or a licensed hazardous waste contractor.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash without explicit written permission from EHS. [2][3]
Step 1: Containerization
-
Use a dedicated, leak-proof waste container that is chemically compatible with this compound. High-density polyethylene (HDPE) containers are often a suitable choice for organic compounds.[4]
-
Ensure the container is in good condition, with a secure, tightly sealing lid.
-
Never overfill the container; leave adequate headspace (at least 10%) to allow for expansion.
Step 2: Labeling
-
Clearly label the waste container using your institution's hazardous waste tags.[2]
-
The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound."
-
For mixtures, list all components and their approximate percentages.[2]
-
The accumulation start date.
-
Relevant hazard information (e.g., irritant, toxic).
-
Step 3: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[1]
-
This area should be secure, well-ventilated, and have secondary containment to manage potential spills.
Step 4: Arranging for Disposal
-
Contact your institution's EHS or a designated hazardous waste disposal coordinator to schedule a pickup.
-
Complete all necessary paperwork, such as a hazardous waste manifest or pickup request form, as required by your institution.[2]
Step 5: Disposal of Empty Containers
-
A container that held this compound is considered hazardous waste until properly decontaminated.
-
To decontaminate, rinse the container three times with a suitable solvent (e.g., acetone, ethanol). The rinseate must be collected and disposed of as hazardous waste.[5]
-
After triple-rinsing, deface or remove all chemical labels, and dispose of the container as regular trash, unless institutional policy dictates otherwise.[5]
IV. Spill Management
In the event of a spill, treat all cleanup materials as hazardous waste.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Protect Yourself: Wear appropriate PPE.
-
Contain and Absorb: Use a chemical spill kit with an absorbent material appropriate for organic compounds.
-
Collect and Containerize: Carefully collect the absorbed material and contaminated items. Place them in a designated hazardous waste container and label it accordingly.
-
Decontaminate: Clean the spill area with a suitable solvent.
For large or unmanageable spills, evacuate the area and contact your institution's emergency response team immediately.
V. Operational Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. acs.org [acs.org]
- 4. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 5. vumc.org [vumc.org]
Personal protective equipment for handling Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
While specific hazard data for this compound is limited, information from structurally related pyridine-based compounds indicates a need for caution. Potential hazards may include skin and eye irritation.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must meet ANSI Z87.1 standards. Goggles are required, and a face shield should be worn over them for splash hazards.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation or puncture before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is required.[2] For larger quantities or splash risks, consider a chemical-resistant apron. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3] |
| Foot Protection | Closed-toe Shoes | Open-toed shoes are not permitted in the laboratory.[2] |
Operational and Disposal Plans
Handling and Storage:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Prevent contact with skin and eyes.[3]
-
Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Wash hands thoroughly after handling.[4]
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]
-
In case of skin contact: Wash off with soap and plenty of water.[5]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][5]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[5]
Spill and Disposal Procedures:
-
In case of a spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and collect it in a suitable container for disposal.
-
Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[4]
Workflow for Safe Handling and Disposal
Caption: Procedural flow for the safe handling and disposal of the compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
